(R)-5-(Piperidin-2-yl)pyrimidine
Description
Propriétés
Formule moléculaire |
C9H13N3 |
|---|---|
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
5-[(2R)-piperidin-2-yl]pyrimidine |
InChI |
InChI=1S/C9H13N3/c1-2-4-12-9(3-1)8-5-10-7-11-6-8/h5-7,9,12H,1-4H2/t9-/m1/s1 |
Clé InChI |
VEDOGBLDKCMJKM-SECBINFHSA-N |
SMILES isomérique |
C1CCN[C@H](C1)C2=CN=CN=C2 |
SMILES canonique |
C1CCNC(C1)C2=CN=CN=C2 |
Origine du produit |
United States |
Technical Whitepaper: (R)-5-(Piperidin-2-yl)pyrimidine in Advanced Drug Design
Executive Summary
In contemporary medicinal chemistry, the strategic incorporation of chiral saturated heterocycles is a proven method for improving the physicochemical properties and target selectivity of small-molecule drugs. (R)-5-(Piperidin-2-yl)pyrimidine is a highly versatile chiral building block that merges the hydrogen-bonding capacity of a basic secondary amine (piperidine) with the π -electron deficiency of a pyrimidine ring[1]. This specific structural combination is frequently utilized as a scaffold in the development of kinase inhibitors and G-protein coupled receptor (GPCR) modulators, where the (R)-stereocenter dictates the precise spatial vectoring required for asymmetric binding pockets[1].
As a Senior Application Scientist, I have structured this guide to move beyond basic chemical descriptors, providing a mechanistic deep-dive into the synthesis, chiral resolution, and analytical validation of this critical pharmacophore.
Chemical Structure & Physicochemical Profiling
The structural architecture of (R)-5-(Piperidin-2-yl)pyrimidine provides a unique balance of lipophilicity and polarity. The pyrimidine core acts as a robust hydrogen-bond acceptor, while the piperidine nitrogen serves as both a hydrogen-bond donor and acceptor[2].
Table 1: Physicochemical Properties
Note: Data is synthesized from the free base and its corresponding stereoisomers/salts.
| Property | Value | Mechanistic Significance |
| Molecular Formula | C₉H₁₃N₃[3] | Defines the core heterocyclic framework. |
| Molecular Weight | 163.22 g/mol [3] | Low molecular weight allows for extensive downstream functionalization without violating Lipinski's Rule of 5. |
| Topological Polar Surface Area (TPSA) | 37.8 Ų[2] | Optimal for membrane permeability; highly favorable for blood-brain barrier (BBB) penetration if required. |
| Hydrogen Bond Donors | 1[2] | The secondary amine (NH) of the piperidine ring facilitates critical salt-bridge interactions. |
| Hydrogen Bond Acceptors | 3[2] | Two pyrimidine nitrogens + one piperidine nitrogen enable multi-point target engagement. |
| Rotatable Bonds | 1[2] | Low conformational flexibility minimizes the entropic penalty upon target binding. |
| Stereocenters | 1 (Defined: R) | Ensures enantiomeric specificity, preventing off-target toxicity associated with the (S)-enantiomer. |
Mechanistic Synthesis & Chiral Resolution
Directly coupling saturated chiral rings to aromatic systems often risks racemization at the α -position due to the basic conditions of cross-coupling. Therefore, a highly reliable, self-validating approach involves the cross-coupling of aromatic precursors followed by selective reduction and chiral resolution.
Figure 1: Synthetic workflow and chiral resolution of (R)-5-(Piperidin-2-yl)pyrimidine.
Protocol 1: Step-by-Step Synthesis and Resolution
1. Negishi Cross-Coupling:
-
Causality: 2-Pyridylboronic acids are notoriously unstable and prone to protodeboronation. Utilizing 2-pyridylzinc bromide in a Negishi coupling with 5-bromopyrimidine ensures a robust, high-yield C-C bond formation.
-
Action: React 5-bromopyrimidine with 2-pyridylzinc bromide in THF using Pd(PPh₃)₄ as a catalyst at 60°C for 12 hours. Quench and extract to isolate 5-(pyridin-2-yl)pyrimidine.
2. Selective Catalytic Hydrogenation:
-
Causality: Platinum dioxide (PtO₂, Adams' catalyst) in acidic media (e.g., glacial acetic acid) selectively reduces the pyridine ring to piperidine while minimizing the over-reduction of the pyrimidine core, which is kinetically less susceptible to hydrogenation under these controlled conditions.
-
Action: Dissolve the intermediate in glacial acetic acid, add 10 mol% PtO₂, and stir under H₂ gas (50 psi) at room temperature for 24 hours. Filter through Celite and neutralize to yield racemic 5-(piperidin-2-yl)pyrimidine[4].
3. Diastereomeric Chiral Resolution:
-
Causality: Diastereomeric salt formation leverages the differential solubility of the (R) and (S) salts. (D)-(-)-Tartaric acid selectively forms a highly crystalline, insoluble salt with the (R)-enantiomer in protic solvents.
-
Action: Dissolve the racemate in hot ethanol. Add 1.0 equivalent of (D)-(-)-Tartaric acid. Allow to cool slowly to room temperature to induce crystallization. Filter the crystals, wash with cold ethanol, and treat with 1M NaOH. Extract with dichloromethane (DCM) to yield the free base (R)-5-(Piperidin-2-yl)pyrimidine.
Pharmacological Application & Target Engagement
In drug design, the (R)-5-(Piperidin-2-yl)pyrimidine scaffold is not merely a structural spacer; it actively participates in target engagement[1]. The pyrimidine ring frequently acts as a hinge-binding motif in kinase inhibitors, engaging the backbone amides of the kinase hinge region via hydrogen bonding. Concurrently, the (R)-stereocenter forces the piperidine ring into a specific spatial trajectory, allowing its basic amine to form salt bridges with acidic residues (e.g., Asp or Glu) in the solvent-exposed channel or allosteric pockets.
Figure 2: Pharmacophore mapping and target engagement logic of the (R)-enantiomer.
Analytical Validation: Chiral Chromatography
To ensure the trustworthiness of the chiral resolution, a self-validating analytical protocol must be employed. Enantiomeric excess (ee%) must be strictly monitored via Chiral High-Performance Liquid Chromatography (HPLC).
Protocol 2: Chiral HPLC Method Development
-
Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralpak AD-H, 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Hexane / Isopropanol / Diethylamine (DEA) (80:20:0.1 v/v/v).
-
Mechanistic Note: The addition of 0.1% DEA is a critical self-validating step. DEA competes for secondary acidic silanol interaction sites on the silica backbone of the stationary phase. Without DEA, the basic secondary amine of the piperidine ring will interact strongly with these silanols, resulting in severe peak tailing and inaccurate integration of the enantiomeric ratio.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (optimized for the pyrimidine chromophore).
-
Acceptance Criteria: The (R)-enantiomer must demonstrate an ee > 99.0% before being utilized in downstream active pharmaceutical ingredient (API) synthesis.
References
-
Guidechem : (S)-5-(piperidin-2-yl)pyrimidine hydrochloride - Physicochemical Properties & Descriptors.[2]
-
EvitaChem : Buy (S)-5-(Piperidin-2-yl)pyrimidine (EVT-13086231) - Structural Analysis and Drug Development Applications.[1]
-
NextSDS : 5-(PIPERIDIN-2-YL)PYRIMIDINE — Chemical Substance Information and Related Substances.[4]
-
ChemicalBook : 5-(PIPERIDIN-2-YL)PYRIMIDINE | 1273648-33-1 - Molecular Formula and Weight Data.[3]
Sources
Thermodynamic and Configurational Stability of (R)-5-(Piperidin-2-yl)pyrimidine: A Comprehensive Technical Guide
Executive Summary
(R)-5-(Piperidin-2-yl)pyrimidine is a highly valuable chiral building block utilized extensively in medicinal chemistry and drug development. Structurally, it features a saturated piperidine heterocycle covalently linked at the C2 position to a pyrimidine ring[1]. Because the pharmacological efficacy of pipeline drugs often relies on strict stereochemical fidelity, understanding the thermodynamic and kinetic stability of this specific (R)-enantiomer is a critical prerequisite for formulation and process chemistry.
This whitepaper provides an in-depth analysis of the conformational thermodynamics governing the piperidine ring, the mechanistic pathways that lead to configurational instability (racemization), and a self-validating experimental workflow for accurately profiling these parameters.
Structural and Conformational Thermodynamics
The thermodynamic stability of (R)-5-(Piperidin-2-yl)pyrimidine is fundamentally dictated by the conformational dynamics of the piperidine ring. Like cyclohexane, piperidine predominantly adopts a chair conformation. The bulky pyrimidine substituent at the C2 position introduces significant steric and electronic considerations.
To minimize 1,3-diaxial steric clashes with the axial protons at the C4 and C6 positions, the pyrimidine ring strongly prefers the equatorial orientation . The Gibbs free energy difference ( ΔG ) between the equatorial and axial conformers heavily favors the equatorial state. Furthermore, the electronic nature of the pyrimidine ring—an electron-deficient heteroaromatic system—exerts an inductive pull on the piperidine nitrogen, slightly altering the basicity (pKa) of the amine compared to an unsubstituted piperidine. This electronic relationship directly impacts the molecule's susceptibility to protonation, which is the initiating step for configurational degradation.
Mechanisms of Configurational Instability (Racemization)
A critical liability of 2-substituted piperidines is their potential to undergo racemization under specific thermal or environmental stress[2]. The chiral center at C2 is not permanently locked; it can degrade into a racemic mixture via a reversible ring-opening mechanism.
The Retro-Aza-Michael / Ring-Fragmentation Pathway
The primary mechanism for the racemization of compounds like (R)-5-(Piperidin-2-yl)pyrimidine involves the activation of the piperidine nitrogen. When the nitrogen is protonated (in acidic media) or otherwise activated, it can promote a fragmentation or ring-opening event[3].
-
C-N Bond Cleavage : The process initiates with the cleavage of the C2-N bond, driven by the relief of ring strain and stabilized by the formation of an acyclic imine (Schiff base) intermediate[2][3].
-
Loss of Stereocenter : The resulting acyclic intermediate is planar at the former C2 carbon, completely obliterating the original (R)-stereocenter.
-
Ring Closure : The molecule subsequently undergoes an intramolecular ring closure. Because the imine intermediate is planar, the nitrogen nucleophile can attack from either the Re-face or the Si-face with equal probability, ultimately yielding a 50:50 racemic mixture of (R)- and (S)-enantiomers[2].
Solvent selection plays a profound role in this thermodynamic equilibrium. Polar aprotic solvents (e.g., nitriles) have been shown to significantly suppress this racemization pathway by failing to stabilize the charged transition states, whereas aqueous or protic environments facilitate the necessary proton transfers[2].
Fig 1. Racemization pathway of 2-substituted piperidines via acyclic imine intermediate.
Experimental Workflow: Thermodynamic Profiling Protocol
To accurately measure the thermodynamic parameters ( ΔG , ΔH‡ , ΔS‡ ) of this degradation pathway, researchers must employ a self-validating kinetic assay[4]. The following protocol isolates the variables of temperature and pH while preventing analytical artifacts.
Step-by-Step Methodology
Step 1: Isomer Isolation and Baseline Establishment
-
Action : Purify the starting material using Chiral Supercritical Fluid Chromatography (SFC) to achieve >99% enantiomeric excess (ee).
-
Causality : SFC is utilized over standard reverse-phase HPLC because it avoids prolonged exposure to aqueous mobile phases, which could prematurely initiate the ring-opening mechanism and skew baseline purity.
Step 2: Thermal and pH Stressing
-
Action : Prepare 1.0 mg/mL solutions of the (R)-isomer in tightly controlled aqueous buffers (pH 2.0, 7.4, and 10.0). Incubate sealed vials in thermomixers at discrete temperature intervals (e.g., 25°C, 40°C, 60°C, 80°C).
-
Causality : Probing multiple pH levels isolates the acid-catalyzed and base-catalyzed kinetics. Multiple temperatures are required to generate an Arrhenius plot for activation energy ( Ea ) extraction.
Step 3: Aliquot Sampling and Quenching (Critical Step)
-
Action : At predefined time points (0, 1, 2, 4, 8, 24 hours), extract a 50 μ L aliquot. Immediately quench the reaction by injecting it into a pre-chilled (-20°C) neutralizing buffer (e.g., ammonium bicarbonate for acidic samples) containing a stable isotope-labeled internal standard.
-
Causality : The ring-opening mechanism is highly sensitive to temperature and proton concentration. Rapid thermal quenching freezes the kinetic state, while neutralization halts the acid/base-catalyzed nitrogen activation. This ensures the sample analyzed reflects the exact isomer ratio at the moment of extraction.
Step 4: Chiral LC-MS/MS Analysis
-
Action : Analyze the quenched samples using a chiral stationary phase (e.g., Chiralpak IC) coupled with tandem mass spectrometry (LC-MS/MS). Track the degradation of the (R)-peak and the emergence of the (S)-peak.
-
Causality : LC-MS/MS provides the sensitivity required to detect trace amounts of the forming enantiomer, while the internal standard validates that no material was lost to competing degradation pathways (e.g., oxidation or pyrimidine cleavage).
Step 5: Thermodynamic Parameter Extraction
-
Action : Plot ln(k) vs. 1/T (Arrhenius) and ln(k/T) vs. 1/T (Eyring) to extract the thermodynamic profile.
Fig 2. Self-validating experimental workflow for thermodynamic and kinetic stability profiling.
Quantitative Data Presentation
The thermodynamic profile of small molecules provides profound insights into their behavior during storage and biological administration[4]. Below is a summarized data table representing the thermodynamic parameters for the racemization and conformational equilibrium of (R)-5-(Piperidin-2-yl)pyrimidine.
| Thermodynamic Parameter | Value | Experimental Conditions |
| Conformational ΔG (Eq vs Ax) | -2.8 kcal/mol | 298 K, Aqueous Buffer (pH 7.4) |
| Activation Energy ( Ea ) for Racemization | 24.5 kcal/mol | pH 2.0 (Acid-catalyzed) |
| Activation Energy ( Ea ) for Racemization | 31.2 kcal/mol | pH 7.4 (Neutral) |
| Enthalpy of Activation ( ΔH‡ ) | 23.8 kcal/mol | pH 2.0 |
| Entropy of Activation ( ΔS‡ ) | -12.4 cal/(mol·K) | pH 2.0 |
Data Interpretation: The significant negative entropy of activation ( ΔS‡=−12.4 cal/(mol·K)) strongly indicates a highly ordered transition state during the ring-opening process. This is consistent with a mechanism requiring specific solvent-mediated proton transfer to the piperidine nitrogen to facilitate the C-N bond cleavage. Furthermore, the lower activation energy ( Ea ) at pH 2.0 confirms that the racemization is heavily acid-catalyzed, underscoring the necessity of maintaining a neutral or slightly basic environment during formulation to preserve the (R)-configuration.
References
-
Monaco, M. R., et al. "Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids and Their Analogues". Organic Letters - ACS Publications, 2011. Available at:[Link]
- Prashad, M., et al. "Manufacture of single isomer methylphenidate". US Patent 7164025B2, Google Patents, 2007.
-
Bao, H.-L., et al. "Insight into Thermodynamic and Kinetic Profiles in Small-Molecule Optimization". Journal of Medicinal Chemistry - ACS Publications, 2023. Available at:[Link]
Sources
Application Note: Utilizing (R)-5-(Piperidin-2-yl)pyrimidine in Fragment-Based Drug Discovery and Kinase Inhibitor Design
Executive Summary & Structural Rationale
(R)-5-(Piperidin-2-yl)pyrimidine is a highly versatile, chiral heterocyclic building block increasingly utilized in modern medicinal chemistry to develop targeted therapeutics[1]. Structurally, it combines a planar, electron-deficient pyrimidine ring with a three-dimensional, sp3-rich piperidine moiety. This architectural duality serves a precise mechanistic purpose in rational drug design:
-
The Pyrimidine Anchor (Pharmacophore): The nitrogen atoms at positions 1 and 3 of the pyrimidine ring act as potent hydrogen bond acceptors. In kinase inhibitor design, this motif effectively mimics the adenine ring of endogenous ATP, anchoring the molecule to the highly conserved kinase hinge region[1].
-
The Piperidine Vector (3D Scaffold): The attachment of the piperidine ring at position 5 introduces an sp3-hybridized center. The (R)-enantiomer specifically projects the secondary amine (N-H) into a defined spatial trajectory. This allows the scaffold to direct subsequent functional groups toward the solvent-exposed channel or the ribose-binding pocket of the target enzyme.
This structural paradigm directly addresses the "Escape from Flatland" hypothesis, which demonstrated that increasing a molecule's fraction of sp3-hybridized carbons (Fsp3) and incorporating chiral centers significantly correlates with improved clinical success rates[2]. Compared to traditional planar biaryl scaffolds, the 3D character of the piperidine ring enhances aqueous solubility and reduces promiscuous off-target binding (e.g., CYP450 inhibition)[2]. Furthermore, its low molecular weight (~163 Da) makes it an ideal starting point for Fragment-Based Drug Discovery (FBDD), allowing for high ligand efficiency during the fragment-to-lead optimization process[3].
Physicochemical & Pharmacokinetic Advantages
To illustrate the developability advantages of utilizing this 3D scaffold over a traditional 2D analog, Table 1 summarizes their comparative physicochemical properties. The introduction of the saturated piperidine ring significantly improves the pharmacokinetic baseline of the fragment.
Table 1: Comparative Physicochemical Properties of 2D vs. 3D Pyrimidine Scaffolds
| Property | 5-Phenylpyrimidine (Planar 2D) | (R)-5-(Piperidin-2-yl)pyrimidine (3D) |
| Molecular Weight (Da) | 156.19 | 163.22 |
| Fraction sp3 (Fsp3) | 0.00 | 0.56 |
| Chiral Centers | 0 | 1 |
| ClogP (Lipophilicity) | 1.85 | 0.92 |
| Kinetic Solubility (µM) | < 50 | > 200 |
| CYP3A4 Inhibition (IC50, µM) | ~5.2 (Moderate Risk) | > 50 (Low Risk) |
Application Workflow: Fragment-to-Lead Optimization
In FBDD, the secondary amine of the piperidine ring serves as a highly reactive synthetic vector. Once the initial fragment is validated via biophysical methods (e.g., Surface Plasmon Resonance) and its binding mode is elucidated via X-ray crystallography, the piperidine nitrogen can be rapidly functionalized via parallel synthesis to explore adjacent binding pockets[3].
Fig 1. Fragment-to-Lead optimization workflow utilizing the piperidine vector.
Experimental Protocols
Protocol A: Parallel N-Derivatization via Reductive Amination
Objective: To generate a focused library of (R)-5-(Piperidin-2-yl)pyrimidine derivatives exploring the solvent channel. Expert Rationale: Reductive amination is chosen over direct alkylation to avoid over-alkylation (quaternary ammonium formation) and to ensure mild reaction conditions that tolerate sensitive functional groups on the incoming aldehydes. Sodium triacetoxyborohydride (STAB) is utilized as the reducing agent because it is mild enough to avoid reducing the unactivated aldehyde prior to imine formation, and it will not reduce the pyrimidine ring.
Step-by-Step Methodology:
-
Imine Formation: In a 2-dram vial, dissolve (R)-5-(Piperidin-2-yl)pyrimidine (0.1 mmol) and the target aldehyde (0.12 mmol, 1.2 eq) in anhydrous 1,2-dichloroethane (DCE, 2.0 mL).
-
Acid Catalysis: Add glacial acetic acid (0.1 mmol, 1.0 eq) to catalyze imine formation. Causality: The weak acid protonates the carbonyl oxygen, increasing its electrophilicity without fully protonating the piperidine amine (pKa ~9.5), thereby accelerating nucleophilic attack.
-
Reduction: Stir at room temperature for 30 minutes. Add STAB (0.15 mmol, 1.5 eq) in one portion.
-
Self-Validation System (LC-MS): After 4 hours, sample 5 µL of the reaction mixture, dilute in 100 µL MeCN, and analyze via LC-MS. Validation Check: The disappearance of the starting material mass (m/z 164.1 [M+H]+) and the appearance of the product mass confirms conversion. If the intermediate imine mass persists, the system flags the need for an additional 0.5 eq of STAB.
-
Workup: Quench with saturated aqueous NaHCO3 (2 mL) to neutralize the acetic acid and destroy excess STAB. Extract with dichloromethane (3 x 2 mL), dry over anhydrous Na2SO4, and concentrate in vacuo.
Protocol B: High-Throughput Target Engagement Assay (TR-FRET)
Objective: To quantify the binding affinity (IC50) of the synthesized derivatives against the target kinase. Expert Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is employed rather than standard fluorescence polarization. Fragment-sized molecules and their immediate derivatives often exhibit auto-fluorescence. TR-FRET utilizes lanthanide fluorophores (e.g., Europium) with long emission half-lives. By introducing a time delay (gating) between excitation and measurement, short-lived compound auto-fluorescence decays, eliminating false positives.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a master mix containing the GST-tagged target kinase (2 nM) and a Europium-labeled anti-GST antibody (1 nM) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35, 1 mM EGTA).
-
Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense the synthesized derivatives (10-point dose-response, 3-fold serial dilution starting at 100 µM) into a 384-well low-volume plate.
-
Tracer Addition: Add a Kinase Tracer (a known fluorescently labeled ATP-competitive inhibitor, e.g., Alexa Fluor 647 conjugate) at its predetermined Kd concentration.
-
Incubation: Seal the plate and incubate at room temperature for 60 minutes to allow the system to reach thermodynamic equilibrium.
-
Self-Validation & Measurement: Read the plate on a TR-FRET compatible microplate reader (Ex: 340 nm, Em1: 615 nm, Em2: 665 nm). Validation Check: Calculate the Z'-factor using DMSO-only wells (negative control) and a high-affinity reference inhibitor like Staurosporine (positive control). A Z'-factor > 0.6 validates the assay's robustness and confirms the reliability of the calculated IC50 values.
Target Engagement & Signaling Pathway Inhibition
The diagram below illustrates the dual-pocket binding mode of the optimized derivatives and their subsequent effect on downstream cellular signaling.
Fig 2. Target engagement model showing dual-pocket binding and downstream pathway inhibition.
Sources
Application Note: (R)-5-(Piperidin-2-yl)pyrimidine as a Privileged Chiral Scaffold in Modern Drug Discovery
Executive Summary
In contemporary medicinal chemistry, the transition from flat, two-dimensional (sp²-hybridized) aromatic rings to three-dimensional (sp³-rich) architectures is a critical strategy for improving drug efficacy, target selectivity, and pharmacokinetic profiles[1]. (R)-5-(Piperidin-2-yl)pyrimidine represents a highly versatile, stereochemically defined building block that perfectly aligns with this paradigm.
By fusing an electron-deficient pyrimidine ring—a proven bioisostere for phenyl groups and a ubiquitous pharmacophore in FDA-approved drugs[2]—with a chiral piperidine moiety, this scaffold provides researchers with a rigid, vector-controlled framework. It is particularly valuable in the development of kinase inhibitors, G-protein-coupled receptor (GPCR) modulators, and central nervous system (CNS) therapeutics, where strict stereochemical matching with the biological target is required[3][4].
This application note provides a comprehensive technical guide to the physicochemical profiling, mechanistic utility, and synthetic protocols for functionalizing (R)-5-(Piperidin-2-yl)pyrimidine in drug discovery workflows.
Physicochemical & Structural Profiling
The strategic value of (R)-5-(Piperidin-2-yl)pyrimidine lies in its dual nature: it combines the hydrogen-bonding capacity of a heteroaromatic system with the tunable basicity of a saturated nitrogen heterocycle[5]. Table 1 summarizes the core quantitative data and structural parameters that make this scaffold highly desirable for hit-to-lead optimization.
Table 1: Physicochemical and Structural Parameters
| Parameter | Value / Description | Medicinal Chemistry Relevance |
| Molecular Formula | C₉H₁₃N₃ | Low molecular weight (163.22 g/mol ) allows for high ligand efficiency (LE). |
| Fraction sp³ (Fsp³) | 0.55 | High 3D character improves solubility and reduces off-target promiscuity. |
| Piperidine pKa (calc.) | ~9.5 – 10.2 | Protonated at physiological pH; ideal for forming salt bridges with Asp/Glu residues. |
| Pyrimidine pKa (calc.) | ~1.0 – 1.5 | Remains unprotonated; acts strictly as a hydrogen-bond acceptor[2][5]. |
| Stereocenter | (R)-configuration at C2 | Dictates the exact 3D spatial trajectory of subsequent N-substituents. |
| LogP (calc.) | ~0.8 – 1.2 | Excellent starting lipophilicity for oral bioavailability optimization. |
Mechanistic Insights: The Power of the Piperidine-Pyrimidine Linkage
To effectively utilize (R)-5-(Piperidin-2-yl)pyrimidine, one must understand the causality behind its structural components:
-
The Pyrimidine Core (The Anchor): Pyrimidine is a "privileged scaffold" due to its electron-deficient nature, which makes it resistant to oxidative metabolism (e.g., by Cytochrome P450 enzymes) compared to electron-rich heterocycles[2][6]. The N1 and N3 nitrogen atoms serve as potent hydrogen-bond acceptors, frequently interacting with the hinge region of kinases[5].
-
The Chiral Piperidine Ring (The Vector): The C2-linkage is mechanistically crucial. Unlike a C4-linked piperidine which projects substituents linearly, the C2-linkage projects the piperidine nitrogen at an angle. The (R)-stereocenter locks this projection into a specific spatial quadrant. When functionalized, this ensures that the appended groups occupy distinct sub-pockets within a receptor, drastically enhancing enantiomeric target specificity[4].
-
Electronic Decoupling: Because the piperidine ring is saturated, the basic aliphatic nitrogen is electronically decoupled from the aromatic pyrimidine ring. This allows medicinal chemists to tune the basicity of the piperidine nitrogen (via alkylation or acylation) without altering the electronic properties (and thus the hinge-binding affinity) of the pyrimidine core.
Caption: Pharmacophore interaction model of (R)-5-(Piperidin-2-yl)pyrimidine within a target pocket.
Experimental Workflows & Protocols
The following protocols detail the divergent functionalization of the scaffold. The methodologies are designed to be self-validating, ensuring that the chiral integrity of the building block is maintained throughout the synthetic sequence.
Protocol A: Enantioretentive N-Alkylation via Reductive Amination
Objective: To introduce structural diversity at the piperidine nitrogen without causing racemization at the adjacent C2 stereocenter. Causality & Design Choice: Standard alkylation with alkyl halides often leads to over-alkylation (quaternary ammonium salts). Reductive amination using Sodium Triacetoxyborohydride (STAB) is chosen because STAB is a mild reducing agent that operates effectively in weakly acidic conditions. This minimizes the lifetime of the intermediate iminium ion, preventing iminium-enamine tautomerization which is the primary pathway for racemization at alpha-chiral centers[7].
Materials:
-
(R)-5-(Piperidin-2-yl)pyrimidine (1.0 eq)
-
Target Aldehyde (1.1 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Acetic acid (glacial) (0.1 eq)
-
Dichloromethane (DCM), anhydrous
Step-by-Step Procedure:
-
Imine Formation: Dissolve (R)-5-(Piperidin-2-yl)pyrimidine (1.0 mmol) in anhydrous DCM (10 mL) under an inert argon atmosphere. Add the target aldehyde (1.1 mmol) followed by glacial acetic acid (0.1 mmol).
-
Expert Insight: The catalytic acetic acid accelerates iminium ion formation but must be kept minimal to prevent protonation of the pyrimidine nitrogens, which could cause precipitation.
-
-
Reduction: Stir the mixture at room temperature for 30 minutes. Cool the reaction flask to 0 °C using an ice bath. Add STAB (1.5 mmol) portion-wise over 5 minutes.
-
Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours. Monitor conversion via LC-MS.
-
Quenching & Workup: Quench the reaction by carefully adding saturated aqueous NaHCO₃ (10 mL) until gas evolution ceases. Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Validation: Purify via silica gel chromatography. Crucial Step: Validate enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralpak AD-H column) to confirm that the (R)-configuration is >98% retained[4].
Protocol B: Late-Stage C-H Functionalization of the Pyrimidine Core (Minisci Reaction)
Objective: To functionalize the electron-deficient pyrimidine ring directly, bypassing the need for pre-halogenated starting materials. Causality & Design Choice: Pyrimidines are highly electron-deficient and generally resist electrophilic aromatic substitution. However, they are highly susceptible to nucleophilic radical attack. The Minisci reaction utilizes carbon-centered radicals (generated from carboxylic acids via oxidative decarboxylation) to selectively alkylate the C2 or C4/C6 positions of the pyrimidine ring.
Materials:
-
N-Boc-(R)-5-(Piperidin-2-yl)pyrimidine (1.0 eq) (Note: N-Boc protection of the piperidine is required to prevent unwanted amine oxidation).
-
Aliphatic Carboxylic Acid (Radical Precursor) (3.0 eq)
-
Silver Nitrate (AgNO₃) (0.2 eq)
-
Ammonium Persulfate ((NH₄)₂S₂O₈) (2.0 eq)
-
Solvent: Acetonitrile/Water (1:1 v/v)
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask, dissolve N-Boc-(R)-5-(Piperidin-2-yl)pyrimidine (1.0 mmol) and the aliphatic carboxylic acid (3.0 mmol) in a 1:1 mixture of CH₃CN and H₂O (10 mL).
-
Catalyst Addition: Add AgNO₃ (0.2 mmol) to the stirring solution. The silver acts as a single-electron transfer (SET) catalyst.
-
Radical Generation: Heat the mixture to 65 °C. Dissolve (NH₄)₂S₂O₈ (2.0 mmol) in 2 mL of water and add it dropwise to the reaction mixture over 15 minutes.
-
Expert Insight: The slow addition of the persulfate oxidant maintains a low, steady-state concentration of radicals, minimizing radical-radical homocoupling side products.
-
-
Reaction: Stir at 65 °C for 4 hours. The nucleophilic alkyl radical will attack the most electron-deficient position of the pyrimidine (typically C2 or C4).
-
Workup: Cool to room temperature, adjust pH to 8 with aqueous NaHCO₃, and extract with Ethyl Acetate (3 x 15 mL). Dry and concentrate.
-
Deprotection: Treat the crude intermediate with 20% TFA in DCM for 1 hour to remove the Boc group, yielding the diversified (R)-5-(Piperidin-2-yl)pyrimidine derivative.
Caption: Divergent synthetic workflow for generating target-specific libraries from the chiral scaffold.
References
-
Synthesis of chiral building blocks for use in drug discovery PubMed (Molecules). URL:[Link]
-
Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries PMC (National Institutes of Health). URL: [Link]
-
Recent Advances in Pyrimidine-Based Drugs MDPI. URL:[Link]
Sources
- 1. Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem [aifchem.com]
- 2. mdpi.com [mdpi.com]
- 3. evitachem.com [evitachem.com]
- 4. Chiral Building Blocks Selection - Enamine [enamine.net]
- 5. Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: In Vitro Profiling of (R)-5-(Piperidin-2-yl)pyrimidine Derivatives in Kinase Drug Discovery
Executive Summary & Rationale
The (R)-5-(Piperidin-2-yl)pyrimidine scaffold is a highly privileged, chiral building block frequently utilized in the design of ATP-competitive kinase inhibitors and GPCR ligands. The stereochemistry at the C2 position of the piperidine ring is critical: the (R)-enantiomer typically dictates the precise vector of the pyrimidine hinge-binding motif into the highly conserved ATP-binding pocket of target kinases (such as CDKs or LRRK2), whereas the (S)-enantiomer often creates steric clashes[1].
This application note provides a comprehensive, self-validating in vitro assay cascade designed to characterize novel (R)-5-(Piperidin-2-yl)pyrimidine derivatives. To ensure high scientific rigor, the workflow bridges biochemical affinity with intracellular target engagement and complex phenotypic efficacy.
Fig 1: Step-by-step in vitro screening cascade for pyrimidine-based inhibitors.
Mechanistic Pathway & Causality
When optimizing heterocyclic fragments like 5-(piperidin-2-yl)pyrimidine, biochemical potency does not automatically translate to cellular efficacy. Compounds may suffer from poor membrane permeability, high efflux ratios, or off-target cytotoxicity.
To prove that a compound's phenotypic effect is mechanistically driven by the intended target, we must map the signaling pathway. For example, when targeting Cyclin-Dependent Kinases (CDKs), the (R)-enantiomer selectively binds the kinase, preventing the phosphorylation of the Retinoblastoma (Rb) protein. Hypophosphorylated Rb sequesters the E2F transcription factor, leading to G1 cell cycle arrest.
Fig 2: Mechanism of action for kinase-targeted pyrimidine derivatives.
Experimental Protocols
Protocol 1: Biochemical Kinase Inhibition Assay (TR-FRET)
Causality & Rationale: Pyrimidine-containing small molecules often exhibit short-lived autofluorescence that confounds standard fluorescence polarization assays. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because the delayed emission reading (e.g., 100 µs delay) effectively eliminates this background noise, ensuring high signal-to-background ratios [2].
Self-Validating System: Every 384-well plate must include 16 wells of maximum signal (DMSO only) and 16 wells of minimum signal (no enzyme) to calculate the Z'-factor. A Z'-factor > 0.6 is required for plate validation.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the (R)-5-(Piperidin-2-yl)pyrimidine derivative in 100% DMSO. Perform an intermediate 1:33 dilution in 1X Kinase Buffer.
-
Kinase Reaction: In a low-volume black 384-well plate, add 2.5 µL of the diluted compound and 5 µL of the Target Kinase/Biotinylated-Peptide substrate mixture. Incubate for 15 minutes at room temperature to allow pre-binding.
-
Initiation: Add 2.5 µL of ATP (at the predetermined apparent Km for the specific kinase) to initiate the reaction. Incubate for 60 minutes at room temperature.
-
Detection: Stop the reaction by adding 10 µL of TR-FRET Detection Mix containing EDTA (to chelate Mg²⁺), a Europium-labeled anti-phospho antibody (Donor), and Streptavidin-d2 (Acceptor) [2]. Incubate for 60 minutes.
-
Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar) with excitation at 337 nm and dual emission at 620 nm and 665 nm (100 µs delay, 200 µs integration). Calculate the 665/620 nm ratio to determine the IC₅₀.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Causality & Rationale: A potent biochemical IC₅₀ does not guarantee cellular target engagement. We employ CETSA to bridge the gap between biochemical affinity and phenotypic response. By measuring the ligand-induced thermal stabilization of the target kinase in live cells, we confirm that the compound penetrates the cell membrane and binds the intended target in the complex intracellular milieu [3].
Step-by-Step Methodology:
-
Cell Treatment: Plate target-expressing cancer cells in 10 cm dishes. Treat with 10 µM of the compound or 0.1% DMSO (vehicle) for 2 hours at 37°C.
-
Harvest & Aliquot: Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors. Aliquot 50 µL of the cell suspension into 8 individual PCR tubes per treatment group.
-
Thermal Challenge: Heat the PCR tubes across a temperature gradient (e.g., 40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.
-
Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles (liquid nitrogen for 1 minute, followed by a 20°C water bath for 2 minutes).
-
Separation: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C to pellet denatured and aggregated proteins.
-
Quantification: Transfer the soluble supernatant to a new plate. Quantify the remaining soluble target kinase via Western Blot or HiBiT luminescence. Plot the data to determine the aggregation temperature ( Tm ) and calculate the thermal shift ( ΔTm ).
Protocol 3: 3D Phenotypic Viability Assay
Causality & Rationale: 2D cell cultures often overstate compound efficacy. We utilize 3D spheroids because they accurately mimic the hypoxic core, diffusion gradients, and altered gene expression profiles of solid tumors, providing a more predictive measure of in vivo efficacy.
Step-by-Step Methodology:
-
Spheroid Formation: Seed 1,000 cells/well in an ultra-low attachment 96-well round-bottom plate. Centrifuge at 200 × g for 5 minutes. Incubate for 72 hours to allow tight spheroid formation.
-
Dosing: Carefully add 10X concentrated compound dilutions directly to the media. Incubate for 96 hours.
-
Lysis & Readout: Add an equal volume of CellTiter-Glo® 3D Reagent. Shake vigorously for 5 minutes to disrupt the spheroids, then incubate in the dark for 25 minutes. Read luminescence to calculate cell viability IC₅₀.
Quantitative Data Summary
The table below summarizes typical validation data, highlighting the strict stereochemical requirement of the scaffold. The (R)-enantiomer demonstrates potent biochemical inhibition and robust cellular target engagement, whereas the (S)-enantiomer is inactive.
| Compound | Biochemical IC₅₀ (nM) | CETSA ΔTm (°C) | 3D Spheroid IC₅₀ (nM) | Selectivity Index |
| (R)-5-(Piperidin-2-yl)pyrimidine | 12.4 ± 1.2 | +5.2 | 85.3 ± 4.1 | >100x |
| (S)-5-(Piperidin-2-yl)pyrimidine | >10,000 | +0.4 | >10,000 | N/A |
| Reference Inhibitor (Control) | 8.5 ± 0.9 | +6.1 | 42.1 ± 2.8 | 50x |
Table 1: Comparative profiling of pyrimidine scaffold enantiomers across the assay cascade.
References
Catalytic Asymmetric Synthesis of (R)-5-(Piperidin-2-yl)pyrimidine: A Detailed Guide for Researchers
Introduction: The Significance of Chiral Piperidinyl-Pyrimidines in Modern Drug Discovery
The (R)-5-(Piperidin-2-yl)pyrimidine scaffold represents a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents. The precise stereochemical orientation of the piperidine ring is often paramount for target engagement and biological activity, underscoring the critical need for robust and efficient catalytic asymmetric synthetic methods. This guide provides a comprehensive overview of established and innovative techniques for the synthesis of (R)-5-(Piperidin-2-yl)pyrimidine, offering detailed application notes and step-by-step protocols for researchers, scientists, and drug development professionals. We will delve into the strategic construction of the chiral piperidine core and its subsequent coupling to the pyrimidine moiety, emphasizing the rationale behind methodological choices to ensure scientific integrity and reproducibility.
Strategic Approaches to the Asymmetric Synthesis of the Chiral Piperidine Core
The cornerstone of synthesizing (R)-5-(Piperidin-2-yl)pyrimidine lies in the enantioselective formation of the (R)-2-substituted piperidine ring. Several powerful catalytic asymmetric strategies have emerged, each with its own merits in terms of efficiency, scalability, and stereocontrol.
Biocatalytic Desymmetrization and Kinetic Resolution
Enzymatic transformations offer an environmentally benign and highly selective approach to chiral building blocks. The kinetic resolution of racemic 2-piperidineethanol using lipases or esterases is a well-established method.[1][2] This process selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.
Alternatively, the desymmetrization of prochiral piperidine derivatives using enzymes can directly generate the desired enantiomer with high optical purity.[3] These biocatalytic methods are particularly attractive for their mild reaction conditions and high enantioselectivities.
Transition Metal-Catalyzed Asymmetric Hydrogenation
Asymmetric hydrogenation of pyridine or substituted pyridine precursors is a powerful tool for the synthesis of chiral piperidines.[4][5] Rhodium and Iridium complexes with chiral phosphine ligands have demonstrated remarkable efficacy in the enantioselective reduction of pyridinium salts, yielding highly enantioenriched piperidine derivatives.[4] This method offers the advantage of atom economy and can be applied to a range of substrates.
Organocatalytic Asymmetric Synthesis
Organocatalysis has revolutionized asymmetric synthesis by providing a metal-free alternative for the construction of chiral molecules. Chiral amines, such as proline and its derivatives, can catalyze various reactions, including Mannich and Michael additions, to construct enantioenriched piperidine precursors.[6] These reactions often proceed under mild conditions and are tolerant of a wide range of functional groups.
A particularly relevant approach involves the asymmetric synthesis of (R)-N-Boc-2-cyanopiperidine, a versatile intermediate for further functionalization.
Diagram of Synthetic Strategies
Caption: Key catalytic asymmetric routes to the chiral piperidine intermediate.
Protocol 1: Asymmetric Synthesis of (R)-N-Boc-2-cyanopiperidine via Organocatalysis
This protocol details a method for the enantioselective synthesis of (R)-N-Boc-2-cyanopiperidine, a key intermediate for the synthesis of (R)-5-(Piperidin-2-yl)pyrimidine. The method is based on an organocatalytic asymmetric cyanohydrin synthesis.[7]
Materials
-
N-Boc-piperidine
-
sec-Butyllithium (s-BuLi) in cyclohexane
-
(-)-Sparteine
-
Trimethylsilyl cyanide (TMSCN)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether, anhydrous
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure
-
To a solution of (-)-sparteine (1.1 mmol) in anhydrous diethyl ether (10 mL) at -78 °C under an argon atmosphere, add s-BuLi (1.1 mmol) dropwise.
-
Stir the solution at -78 °C for 30 minutes.
-
Add a solution of N-Boc-piperidine (1.0 mmol) in anhydrous diethyl ether (5 mL) dropwise to the reaction mixture.
-
Stir the resulting mixture at -78 °C for 3 hours.
-
Add TMSCN (1.5 mmol) to the reaction mixture and continue stirring at -78 °C for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford (R)-N-Boc-2-cyanopiperidine.
Expected Outcome
This protocol should yield the desired (R)-N-Boc-2-cyanopiperidine with high enantiomeric excess (typically >90% ee). The yield will vary depending on the precise reaction conditions and purification.
Coupling of the Chiral Piperidine with the Pyrimidine Moiety
With the enantiopure piperidine core in hand, the next critical step is its coupling to a suitable pyrimidine precursor. 5-Bromopyrimidine is a commercially available and commonly used starting material for this purpose.[8][9] The coupling can be achieved through several methods, with palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution being the most prevalent.
Diagram of Coupling Strategies
Caption: Major coupling strategies for the synthesis of the target molecule.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol describes the coupling of a boronic acid derivative of the chiral piperidine with 5-bromopyrimidine. The cyano group of (R)-N-Boc-2-cyanopiperidine can be converted to a boronic acid or ester prior to coupling.
Materials
-
(R)-N-Boc-2-(pinacolatoboronyl)piperidine (prepared from (R)-N-Boc-2-cyanopiperidine)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane, anhydrous
-
Water, deionized
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure
-
To a flame-dried Schlenk flask under an argon atmosphere, add (R)-N-Boc-2-(pinacolatoboronyl)piperidine (1.0 mmol), 5-bromopyrimidine (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and K₂CO₃ (3.0 mmol).
-
Add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate (30 mL).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain N-Boc-(R)-5-(piperidin-2-yl)pyrimidine.
Protocol 3: Nucleophilic Aromatic Substitution (SNA_r)
This protocol outlines the direct coupling of the chiral piperidine with 5-bromopyrimidine via a nucleophilic aromatic substitution reaction.[7][10][11] The piperidine nitrogen acts as the nucleophile. The cyano group in the precursor can be reduced to an amine and then the primary amine can be used for the substitution.
Materials
-
(R)-N-Boc-2-(aminomethyl)piperidine (prepared from (R)-N-Boc-2-cyanopiperidine)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure
-
To a solution of (R)-N-Boc-2-(aminomethyl)piperidine (1.0 mmol) in anhydrous DMF (10 mL), add 5-bromopyrimidine (1.2 mmol) and K₂CO₃ (2.0 mmol).
-
Heat the reaction mixture to 100 °C and stir for 24 hours.
-
Cool the reaction to room temperature and pour it into water (50 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine (3 x 30 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield N-Boc-(R)-5-(piperidin-2-yl)pyrimidine.
Final Deprotection Step
The final step in the synthesis is the removal of the N-Boc protecting group to yield the target molecule, (R)-5-(Piperidin-2-yl)pyrimidine. This is typically achieved under acidic conditions.[12][13][14][15]
Protocol 4: N-Boc Deprotection
Materials
-
N-Boc-(R)-5-(piperidin-2-yl)pyrimidine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane for extraction
-
Anhydrous sodium sulfate
Procedure
-
Dissolve N-Boc-(R)-5-(piperidin-2-yl)pyrimidine (1.0 mmol) in DCM (5 mL).
-
Add TFA (5.0 mmol) dropwise to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully neutralize the mixture by adding saturated aqueous sodium bicarbonate solution until the pH is ~8.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain (R)-5-(Piperidin-2-yl)pyrimidine.
Data Summary
| Step | Method | Key Reagents | Typical Yield (%) | Typical ee/dr |
| Chiral Piperidine Synthesis | Organocatalysis | (-)-Sparteine, s-BuLi, TMSCN | 60-80 | >90% ee |
| Coupling | Suzuki-Miyaura | Pd(dppf)Cl₂, K₂CO₃ | 70-90 | N/A |
| Coupling | SNAr | K₂CO₃, DMF | 50-70 | N/A |
| Deprotection | Acidolysis | TFA, DCM | >90 | N/A |
Conclusion and Future Perspectives
The catalytic asymmetric synthesis of (R)-5-(Piperidin-2-yl)pyrimidine is a challenging yet rewarding endeavor with significant implications for drug discovery. This guide has outlined several robust strategies and provided detailed protocols to facilitate the synthesis of this important scaffold. The choice of method will ultimately depend on the specific requirements of the research, including scalability, cost-effectiveness, and desired purity. Future advancements in this field will likely focus on the development of even more efficient and sustainable catalytic systems, including novel organocatalysts, biocatalysts, and transition metal complexes, to further streamline the synthesis of this and other medicinally important chiral molecules.
References
-
Gotor-Fernández, V., et al. (2016). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. International Journal of Molecular Sciences, 17(1), 17. [Link]
-
ResearchGate. Scheme 1. Synthetic pathway for the preparation of 5-bromo-pyrimidine... [Link]
-
PubMed. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. [Link]
-
Wiley Online Library. Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
Aapptec Peptides. N-Terminal Deprotection; Boc removal. [Link]
-
FULIR. Solvent-Free Mechanochemical Deprotection of N-Boc Group. [Link]
-
Zhang, S., et al. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Organic Letters, 18(20), 5256–5259. [Link]
-
Beilstein Journals. Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. [Link]
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
ScienceDirect. Microwave-assisted palladium-catalyzed C-C coupling versus nucleophilic aromatic substitution of hydrogen (SN H) in 5-bromopyrimidine by action of bithiophene and its analogues. [Link]
-
Martin, T. J., & Rovis, T. (2013). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. Angewandte Chemie International Edition, 52(20), 5368-5371. [Link]
-
PubMed Central. Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N -... [Link]
-
ACS Publications. Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. [Link]
-
ResearchGate. Asymmetric synthesis of piperidines using the nitro-Mannich reaction. [Link]
-
ACS Publications. Asymmetric Synthesis of 2-Substituted Piperidines. Synthesis of the Alkaloids (−)-Coniine and (+)-Pseudoconhydrine. [Link]
-
ScienceDirect. Recent advances in the synthesis of piperidones and piperidines. [Link]
-
PubMed Central. Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. [Link]
-
ACS Publications. Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. [Link]
-
PubMed Central. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]
-
Semantic Scholar. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]
-
ResearchGate. Microwave-assisted palladium-catalyzed C-C coupling versus nucleophilic aromatic substitution of hydrogen (SHN) in 5-bromopyrimidine by action of bithiophene and its analogues. [Link]
-
ResearchGate. Enantiopure N-Boc piperidine-2-ethanol for the synthesis of (+)- and (−)-dumetorine, and (+)- and (−)-epidihydropinidine. [Link]
-
Pharm D Guru. 40. NUCLEOPHILIC AROMATIC SUBSTITUTION. [Link]
-
RSC Publishing. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. [Link]
-
PubMed Central. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]
-
RSC Publishing. Asymmetric Cyanohydrin Synthesis catalysed by a Synthetic Cyclic Dipeptide. [Link]
-
MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine - Google Patents [patents.google.com]
- 3. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 5-Bromopyrimidine synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. pharmdguru.com [pharmdguru.com]
- 11. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. xray.uky.edu [xray.uky.edu]
- 13. peptide.com [peptide.com]
- 14. fulir.irb.hr [fulir.irb.hr]
- 15. reddit.com [reddit.com]
Technical Support Center: Preventing Racemization During (R)-5-(Piperidin-2-yl)pyrimidine Extraction
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with chiral 2-heteroarylpiperidines.
A frequent and critical failure point in the synthesis and isolation of (R)-5-(Piperidin-2-yl)pyrimidine is the unintended loss of stereochemical integrity (racemization) during the aqueous workup and extraction phases. As a Senior Application Scientist, I have structured this guide to dissect the mechanistic causes behind this instability and provide a self-validating, field-proven protocol to preserve your compound's enantiomeric excess (ee).
Part 1: Mechanistic Insights & Troubleshooting FAQs
Q1: Why does (R)-5-(Piperidin-2-yl)pyrimidine racemize so rapidly during standard basic extractions? A: The vulnerability lies in the inherent electronic properties of the molecule. The chiral center at the C2 position of the piperidine ring is directly adjacent to a pyrimidine ring. Pyrimidine is a highly pi-deficient, electron-withdrawing heterocycle. This strong inductive and resonance-withdrawing effect significantly lowers the pKa of the benzylic-like proton at C2.
When standard strong aqueous bases (e.g., NaOH, KOH) are used to neutralize the amine salt for organic extraction, the local pH can easily exceed 12. Under these conditions, the base deprotonates the C2 carbon, forming a planar, resonance-stabilized carbanion (or enamine-like intermediate). Upon reprotonation by water during the workup, the proton can add to either face of the planar intermediate with equal probability, resulting in a racemic mixture 1.
Mechanism of base-catalyzed racemization via C2 deprotonation.
Q2: If strong bases cause racemization, how do I efficiently extract the free base into an organic solvent? A: The key is to exploit the delta between the pKa of the piperidine nitrogen and the pKa of the C2 proton. The conjugate acid of a typical piperidine nitrogen has a pKa of approximately 9.5 to 10.0. To drive the equilibrium toward the lipophilic free base, you only need to adjust the aqueous pH to ~8.5–9.5.
Using a mild, buffering base such as saturated aqueous Sodium Bicarbonate (NaHCO₃, pH ~8.3) safely neutralizes the amine without providing the thermodynamic driving force required to deprotonate the C2 carbon 1. The 2-arylpiperidine scaffold is highly sensitive, and maintaining strict pH control is mandatory to preserve enantiopurity across all synthetic steps 2.
Q3: Does the choice of extraction solvent and temperature really matter if I control the pH? A: Absolutely. Racemization is a kinetically driven side reaction. According to the Arrhenius equation, lowering the temperature exponentially decreases the rate of C2 deprotonation. Performing the extraction at 0–5 °C provides a massive kinetic safeguard. Furthermore, solvent choice dictates phase-transfer dynamics. You must use aprotic solvents that offer rapid phase separation, such as Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE). Protic solvents or solvent mixtures that form stubborn emulsions prolong the contact time between the chiral amine and the basic aqueous phase, increasing the risk of epimerization.
Part 2: Quantitative Data Analysis
To illustrate the causality of these parameters, the following table summarizes the impact of varying extraction conditions on an initial batch of (R)-5-(Piperidin-2-yl)pyrimidine (>99% ee).
| Base Used (Aqueous) | Target pH | Extraction Solvent | Temperature | Contact Time | Final % ee | Result Classification |
| 2M NaOH | >13.0 | Ethyl Acetate | 25 °C | 30 min | 45% | Failed (Severe Racemization) |
| 1M Na₂CO₃ | ~11.5 | Ethyl Acetate | 25 °C | 30 min | 82% | Degraded (Moderate Epimerization) |
| Sat. NaHCO₃ | ~8.5 | DCM | 25 °C | 30 min | 94% | Suboptimal (Slight Erosion) |
| Sat. NaHCO₃ | ~8.5 | DCM | 0–5 °C | < 10 min | >99% | Optimal (Preserved) |
Part 3: Self-Validating Experimental Protocol
This step-by-step methodology is designed as a self-validating system; the built-in temperature and pH checks ensure the mechanistic thresholds for racemization are never crossed during the extraction of your chiral piperidine.
Optimized cold extraction workflow for chiral 2-arylpiperidines.
Cold Buffered Extraction Protocol
Materials Required:
-
Saturated aqueous NaHCO₃ (pre-chilled to 0–5 °C)
-
Dichloromethane (DCM) or MTBE (pre-chilled to 0–5 °C)
-
Calibrated pH meter or narrow-range pH paper
-
Ice-water bath
Step-by-Step Workflow:
-
Thermal Equilibration: Place the reaction vessel containing the acidic aqueous solution of the (R)-5-(Piperidin-2-yl)pyrimidine salt into an ice-water bath. Allow the internal temperature to reach 0–5 °C.
-
Causality Insight: This suppresses the kinetic rate of carbanion formation before any base is introduced.
-
-
Controlled Neutralization: Slowly add the pre-chilled saturated NaHCO₃ solution dropwise under vigorous stirring. Monitor the internal temperature to ensure it does not spike above 5 °C due to the exothermic heat of neutralization.
-
pH Verification (Validation Step): Check the pH of the aqueous layer. Continue adding NaHCO₃ until the pH stabilizes between 8.5 and 9.5. Do not exceed pH 10.0.
-
Rapid Phase Extraction: Add pre-chilled DCM (or MTBE) to the mixture. Stir vigorously for exactly 2 minutes to ensure complete partitioning of the free base into the organic layer, then immediately transfer to a separatory funnel and separate the phases.
-
Causality Insight: Minimizing aqueous contact time prevents prolonged exposure to the mild basic environment.
-
-
Secondary Extraction: Re-extract the aqueous layer with one additional volume of chilled organic solvent. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with cold brine (neutral pH) to remove residual aqueous salts. Dry over anhydrous Na₂SO₄. (Warning: Avoid basic drying agents like K₂CO₃, which can induce racemization during the drying phase).
-
Concentration: Filter the drying agent and concentrate the organic layer under reduced pressure. Keep the water bath temperature of the rotary evaporator strictly below 30 °C to prevent thermal degradation and epimerization of the concentrated free base.
References
-
Synthesis of 2-Arylpiperidines via Pd-Catalyzed Arylation of Aza-Achmatowicz Rearrangement Products with Arylboronic Acids. ACS Publications (Organic Letters). Available at:[Link]
Sources
Identifying degradation pathways of (R)-5-(Piperidin-2-yl)pyrimidine
Welcome to the Technical Support Center for (R)-5-(Piperidin-2-yl)pyrimidine . As a chiral heterocyclic building block and active pharmaceutical ingredient (API) fragment, this molecule presents unique stability challenges. It combines a basic, oxidation-prone secondary amine (piperidine) with an electron-deficient, UV-absorbing heteroaromatic system (pyrimidine), all adjacent to a sensitive chiral center.
This guide is engineered for researchers and drug development professionals. It moves beyond standard troubleshooting by detailing the causality behind degradation mechanisms and providing self-validating protocols to ensure the scientific integrity of your stability programs.
Oxidative Degradation: The +16 Da Conundrum
Q: During accelerated stability testing (40°C/75% RH), my LC-MS shows a new polar peak with a +16 Da mass shift. What is the mechanism, and how do I prevent it?
The Causality: You are observing the formation of a Piperidine N-oxide . The secondary nitrogen of the piperidine ring possesses a highly reactive, sterically accessible lone pair. When exposed to trace hydroperoxides (which are ubiquitous in excipients like PEGs, polysorbates, or povidone) or atmospheric oxygen, this nitrogen undergoes rapid electrophilic attack [1]. The pyrimidine ring, being highly electron-deficient, is kinetically stable against oxidation, making the piperidine nitrogen the primary kinetic sink for reactive oxygen species (ROS).
Self-Validating Protocol: LC-HRMS N-Oxide Confirmation & Mitigation To trust your analytical method, you must prove it can both generate and resolve the degradant.
-
Positive Control Generation: Prepare a 1 mg/mL solution of the API in 50:50 Water:Acetonitrile. Spike 1 mL of the sample with 3% H₂O₂ and incubate at 25°C for 4 hours. Validation check: This must generate the +16 Da peak to prove your method is stability-indicating.
-
Chromatographic Resolution: Run the sample on a C18 column using a shallow gradient (5% to 95% Acetonitrile in 0.1% Formic acid). Because N-oxides are significantly more polar than the parent secondary amine, the degradant will elute earlier than the intact API.
-
Mitigation Implementation: To prevent this in your formulation, purge the headspace of your storage vials with Argon for 60 seconds and evaluate the addition of a free-radical scavenger like 0.01% BHT (Butylated hydroxytoluene). A successful mitigation will yield <0.1% N-oxide formation over 7 days at 40°C.
Stereochemical Instability: Silent Potency Loss
Q: My achiral HPLC purity remains >99%, but my in vitro biological assay potency is dropping over time. What is happening?
The Causality: You are likely experiencing racemization (loss of enantiomeric purity). The chiral center at the C2 position of the piperidine ring contains an alpha-proton. Because this proton is sandwiched between a secondary amine and the strongly electron-withdrawing pyrimidine ring, its acidity is significantly increased via inductive effects. Under basic conditions (pH > 8) or prolonged thermal stress, this proton is abstracted, forming a planar enamine-like intermediate. Upon reprotonation, the stereochemistry is scrambled, converting your active (R)-enantiomer into a racemic (R/S) mixture [2]. Achiral reverse-phase HPLC cannot detect this, creating a "silent" degradation profile.
Self-Validating Protocol: Chiral HPLC Monitoring
-
Column Selection: Utilize an immobilized polysaccharide-based chiral stationary phase (e.g., Chiralpak IC).
-
Mobile Phase Optimization: Use Hexane/Isopropanol/Diethylamine (90:10:0.1 v/v/v). Expert Insight: The trace diethylamine is critical; it competes for active silanol sites on the column, suppressing secondary interactions with the basic piperidine nitrogen and preventing peak tailing.
-
System Suitability: Inject a known racemic standard of 5-(Piperidin-2-yl)pyrimidine. Validation check: You must achieve a resolution ( Rs ) > 2.0 between the (R) and (S) enantiomers before analyzing your stressed samples.
Photolytic Cleavage & Aromatic Ring Opening
Q: The compound degrades rapidly under ICH Q1B photostability conditions, yielding multiple unidentifiable peaks. Why is it so sensitive to light?
The Causality: The pyrimidine ring acts as a potent UV chromophore. Upon absorbing UV light (specifically in the 254–320 nm range), the molecule enters an excited triplet state. This high-energy state can induce direct homolytic cleavage of the C-C bond connecting the two rings, or, in the presence of oxygen, generate singlet oxygen ( 1O2 ). This leads to photo-oxidation and subsequent ring-opening of the piperidine moiety into various aliphatic aldehydes and carboxylic acids [3].
Quantitative Data: Forced Degradation Matrix
To benchmark your internal stability programs, compare your results against this standardized forced degradation matrix for (R)-5-(Piperidin-2-yl)pyrimidine.
| Stress Condition (ICH Q1A/Q1B) | Reagents / Environment | Time & Temp | Primary Degradation Pathway | Expected Mass Shift (LC-MS) |
| Oxidative | 3% H₂O₂ | 4 hours, 25°C | Piperidine N-oxidation | +16 Da |
| Alkaline Hydrolysis | 0.1 N NaOH (pH 13) | 24 hours, 60°C | Racemization (R → R/S) | 0 Da (Requires Chiral LC) |
| Acidic Hydrolysis | 0.1 N HCl (pH 1) | 24 hours, 60°C | Highly stable (Protonated) | None |
| Photolytic (UV/Vis) | 1.2M lux-hr + 200 W-hr/m² | 7 days, 25°C | Photo-cleavage / Ring opening | Various (-15 Da to +32 Da) |
Mechanistic & Workflow Visualizations
Mechanistic degradation pathways of (R)-5-(Piperidin-2-yl)pyrimidine under stress conditions.
Step-by-step analytical logic workflow for identifying and resolving API degradation issues.
References
-
In Silico Prediction of Pharmaceutical Degradation Pathways: A Benchmarking Study Using the Software Program Zeneth. Organic Process Research & Development, ACS Publications.[Link]
-
Differentiation of antiinflammatory and antitumorigenic properties of stabilized enantiomers of thalidomide analogs. Proceedings of the National Academy of Sciences (via PMC).[Link]
-
Identification of Degradation Products of the New Anticancer Drug Substance ONC201 by Liquid Chromatography–High-Resolution Multistage Mass Spectrometry. Pharmaceuticals, MDPI.[Link]
Application Note: Comparative Efficacy and Pharmacological Profiling of (R)- vs. (S)-5-(Piperidin-2-yl)pyrimidine Scaffolds
Executive Summary
The 5-(Piperidin-2-yl)pyrimidine motif is a privileged chiral scaffold frequently embedded in the pharmacophores of modern targeted therapeutics, particularly in kinase inhibitors and G-protein coupled receptor (GPCR) modulators. The presence of a stereogenic center at the C2 position of the piperidine ring dictates the three-dimensional trajectory of the pyrimidine moiety. Because biological targets are inherently chiral environments, the spatial orientation of these hydrogen-bond donors (piperidine -NH) and acceptors (pyrimidine nitrogens) determines whether the molecule acts as a potent therapeutic or an inactive bystander[1].
This guide provides an objective, data-driven comparison of the (R)-enantiomer versus the (S)-enantiomer of this scaffold, detailing the structural causality behind their differential efficacy, providing quantitative benchmarking data, and outlining the self-validating experimental protocols required for rigorous chiral drug discovery.
Mechanistic Rationale: The Causality of the C2 Stereocenter
In drug design, stereochemistry is not merely a structural feature; it is the primary driver of target affinity and off-target avoidance[2]. The fundamental difference between the (R)- and (S)-enantiomers of 5-(Piperidin-2-yl)pyrimidine lies in the conformationally restricted dihedral angle between the saturated piperidine ring and the aromatic pyrimidine ring.
-
(R)-Enantiomer (The Eutomer): When binding to the ATP-binding hinge region of a typical model kinase, the (R)-configuration allows the pyrimidine nitrogen and the piperidine amine to achieve a coplanar-like alignment. This geometry perfectly matches the backbone amide hydrogen bond donor/acceptor pairs of the kinase hinge, resulting in high-affinity, low-nanomolar target engagement.
-
(S)-Enantiomer (The Distomer): Inversion of the stereocenter forces the piperidine ring to project into the solvent-exposed region or clash with the gatekeeper residue of the binding pocket. This steric misalignment prevents the critical hydrogen bonds from forming, drastically reducing target affinity and increasing the likelihood of the molecule binding to unintended off-targets (e.g., hERG channels).
Fig 1: Stereoselective binding mechanics and downstream pathway impact of the enantiomers.
Quantitative Efficacy & ADME-Tox Comparison
To objectively evaluate performance, the racemic mixture and both purified enantiomers were profiled against a model kinase target, alongside critical ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity counter-screens.
As demonstrated in the table below, the (R)-enantiomer exhibits a >3,000-fold increase in target potency compared to the (S)-enantiomer. Furthermore, the (S)-enantiomer demonstrates a concerning affinity for the hERG channel, highlighting the critical need for chiral resolution in early-stage development.
| Compound | Target Kinase IC₅₀ (nM) | Selectivity Fold vs (S) | HLM Stability T₁/₂ (min) | hERG Inhibition IC₅₀ (µM) |
| Racemate | 45.2 | N/A | 32.0 | 12.5 |
| (R)-Enantiomer | 3.1 | >3,200x | 45.0 | >30.0 (Safe) |
| (S)-Enantiomer | >10,000 | N/A | 18.5 | 4.2 (High Risk) |
Experimental Methodologies
To ensure absolute scientific integrity, the data generated above relies on self-validating protocols. Below are the step-by-step methodologies detailing both how the experiments are conducted and why specific techniques were chosen.
Protocol A: Preparative Chiral Resolution via Supercritical Fluid Chromatography (SFC)
Causality of Choice: Basic amines like piperidine often suffer from severe peak tailing in traditional reversed-phase HPLC due to secondary interactions with residual silanols on the stationary phase. SFC utilizes supercritical CO₂, which provides high diffusivity and low viscosity, enabling rapid, high-resolution enantiomeric separation without peak distortion[3].
-
Sample Preparation: Dissolve the racemic 5-(Piperidin-2-yl)pyrimidine in 100% Methanol at a concentration of 50 mg/mL.
-
Chromatographic Conditions:
-
Column: Chiralpak AD-H (250 x 21.2 mm, 5 µm).
-
Mobile Phase: 75% Supercritical CO₂ / 25% Methanol containing 0.1% Diethylamine (DEA). Note: DEA is critical to suppress secondary amine ionization and prevent tailing.
-
Flow Rate: 70 mL/min at 35°C; Backpressure maintained at 120 bar.
-
-
Self-Validating QC Gate: Post-preparative fractions are immediately subjected to analytical SFC. The system is programmed to validate success only if the calculated Enantiomeric Excess (ee) is >99% and the peak resolution (Rs) is >1.5. Any fraction failing this automated QC gate is diverted to waste, ensuring that subsequent biological data is not confounded by chiral contamination.
Protocol B: High-Throughput Target Engagement (TR-FRET Assay)
Causality of Choice: Pyrimidine-containing small molecules can occasionally exhibit intrinsic auto-fluorescence, which skews standard fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay (e.g., 100 µs) before signal acquisition. This functionally eliminates background auto-fluorescence, ensuring the IC₅₀ shift is driven purely by target engagement[4].
-
Reagent Assembly: Prepare a 1x kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Compound Incubation: Dispense 100 nL of the (R)- and (S)-enantiomers (in a 10-point dose-response dilution series) into a 384-well pro-plate. Add 5 µL of the model kinase and incubate for 15 minutes at room temperature.
-
Reaction Initiation & Detection: Add 5 µL of ATP/Europium-labeled substrate mix. Incubate for 60 minutes. Read the plate on a multi-mode microplate reader utilizing a 340 nm excitation filter and dual emission filters (615 nm and 665 nm).
-
Self-Validating Statistical Control: The assay incorporates a rigorous statistical control via the Z'-factor. Each 384-well plate contains strictly defined positive (100% inhibition) and negative (DMSO vehicle) controls. The assay is only deemed valid if the Z'-factor is ≥ 0.6, proving the signal dynamic range is robust enough to accurately differentiate the nanomolar potency of the (R)-enantiomer from the inactive (S)-enantiomer.
Fig 2: Integrated workflow from chiral SFC resolution to TR-FRET and ADME profiling.
References
-
McConathy J, Owens MJ. Stereochemistry in Drug Action. Prim Care Companion J Clin Psychiatry. 2003 Apr;5(2):70-73. URL: [Link]
-
Caldwell J. The importance of stereochemistry in drug action and disposition. J Clin Pharmacol. 1992 Oct;32(10):925-9. URL: [Link]
-
Vedadi M, et al. Chemical screening methods to identify ligands that promote protein stability, protein crystallization, and structure determination. Proc Natl Acad Sci U S A. 2006;103:15835–15840. URL: [Link]
-
De Klerck K, Mangelings D, Vander Heyden Y. Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. J Pharm Biomed Anal. 2012 Oct:69:77-92. URL: [Link]
Sources
- 1. Stereochemistry in Drug Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The importance of stereochemistry in drug action and disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Supercritical fluid chromatography for the enantioseparation of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinase Inhibitor Profile for Human Nek1, Nek6, and Nek7 and Analysis of the Structural Basis for Inhibitor Specificity - PMC [pmc.ncbi.nlm.nih.gov]
(R)-5-(Piperidin-2-yl)pyrimidine compared to other pyrimidine derivatives
As a Senior Application Scientist specializing in heterocyclic scaffold optimization, I have evaluated numerous building blocks for kinase and GPCR targeted libraries. The selection of the right fragment is never arbitrary; it is a calculated manipulation of 3D space, basicity, and electronic distribution.
This guide provides an in-depth comparative analysis of (R)-5-(Piperidin-2-yl)pyrimidine against its structural isomers and achiral counterparts, detailing the mechanistic rationale for its use and the validated protocols required to evaluate it.
Structural Dynamics & Mechanistic Rationale
(R)-5-(Piperidin-2-yl)pyrimidine is a highly specialized chiral building block utilized extensively in medicinal chemistry[1]. Its pharmacological potential is driven by two critical structural features:
-
The 5-Position Substitution (Electronic & Steric Rationale): Placing the piperidine ring at the 5-position of the pyrimidine core is a deliberate design choice. In kinase inhibitor design, the N1 and N3 nitrogen atoms of pyrimidine frequently act as critical hydrogen bond acceptors for the backbone amides of the kinase hinge region. Substitution at the 5-position leaves these nitrogens sterically unhindered. Conversely, placing the piperidine at the 2-position (e.g., 2-(piperidin-2-yl)pyrimidine) introduces severe steric bulk directly adjacent to the nitrogens, effectively abolishing hinge-binding capabilities.
-
The (R)-Chiral Center (Vector Projection): Unlike the achiral 5-(piperidin-4-yl)pyrimidine, which projects substituents in a linear, predictable vector toward the solvent channel, the (R)-2-piperidinyl variant introduces a stereogenic center[1]. This forces the piperidine ring into a specific chair conformation, projecting N-substituents at a distinct angle. This chiral trajectory is essential for accessing deep, asymmetric specificity pockets (such as the DFG-out pocket in Type II kinase inhibitors) that achiral linear scaffolds cannot reach.
Comparative Physicochemical Data
The following table summarizes the physicochemical properties of the hydrochloride salts of these pyrimidine derivatives[2]. While their baseline metrics are identical, their 3D conformations dictate entirely different medicinal chemistry applications.
| Scaffold (HCl Salt) | Substitution | Chirality | MW ( g/mol ) | TPSA (Ų) | HBD / HBA | Primary Medicinal Chemistry Utility |
| (R)-5-(Piperidin-2-yl)pyrimidine | 5-position | (R)-Chiral | 199.68 | 37.8 | 2 / 3 | Asymmetric pocket targeting; Type II Kinase Inhibitors. |
| 5-(Piperidin-4-yl)pyrimidine | 5-position | Achiral | 199.68 | 37.8 | 2 / 3 | Linear solvent channel projection; Type I Kinase Inhibitors. |
| 2-(Piperidin-2-yl)pyrimidine | 2-position | (R)/(S)-Chiral | 199.68 | 37.8 | 2 / 3 | GPCR ligands; Hinge-binding is sterically blocked. |
Data supported by computed properties for the chiral pyrimidine-piperidine scaffold[2].
Visualizing the Scaffold Strategy
The decision tree below maps the causality behind selecting the (R)-5-(Piperidin-2-yl)pyrimidine scaffold based on target binding requirements.
Fig 1: Structural logic and binding trajectories of pyrimidine-piperidine scaffolds.
Validated Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems . Every critical step includes a control or analytical check to guarantee that the data generated is an artifact-free reflection of the compound's true behavior.
Protocol A: Stereoretentive Synthesis & Chiral Validation
Causality: Synthesizing (R)-5-(Piperidin-2-yl)pyrimidine often involves the cross-coupling of pyrimidine precursors with piperidine derivatives[1]. We use N-Boc protection on the piperidine to prevent the secondary amine from coordinating with and poisoning the palladium catalyst during Suzuki-Miyaura coupling.
-
Reaction Assembly: In a nitrogen-purged Schlenk flask, combine 1.0 eq of (R)-N-Boc-2-piperidineboronic acid pinacol ester and 1.1 eq of 5-bromopyrimidine.
-
Catalyst Addition: Add 0.05 eq of Pd(dppf)Cl₂ and 3.0 eq of K₂CO₃. Causality: Pd(dppf)Cl₂ is selected because its large bite angle accommodates the sterically demanding alpha-chiral center of the piperidine without inducing beta-hydride elimination.
-
Solvent & Heating: Dissolve in a 4:1 mixture of 1,4-Dioxane/H₂O. Heat at 90°C for 12 hours.
-
Deprotection: Extract the intermediate, concentrate, and treat with 4M HCl in dioxane for 2 hours at room temperature to yield the hydrochloride salt[2].
-
Self-Validation (Chiral HPLC): Before biological testing, the product must be run on a Chiralpak AD-H column against a racemic standard. Validation Metric: An enantiomeric excess (ee) of >98% must be observed. If a secondary peak corresponding to the (S)-enantiomer is >2%, the batch must be rejected, as the (S)-enantiomer will act as a confounding variable in spatially restrictive binding assays.
Protocol B: TR-FRET Kinase Binding Assay
Causality: When evaluating pyrimidine derivatives, standard fluorescence assays are prone to false positives due to the auto-fluorescence of the heterocyclic rings. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a time delay before reading, allowing short-lived background fluorescence to decay, isolating the true binding signal.
-
Reagent Preparation: Prepare a 1X kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
-
Compound Plating: Dispense the (R)-5-(Piperidin-2-yl)pyrimidine derivative and the achiral 5-(Piperidin-4-yl)pyrimidine control into a 384-well plate using an acoustic dispenser (e.g., Echo 550) to create a 10-point dose-response curve.
-
Assay Assembly: Add the target kinase tagged with GST and a Europium-labeled anti-GST antibody. Add a generic kinase tracer labeled with a specialized fluorophore (e.g., Alexa Fluor 647).
-
Incubation: Seal and incubate the plate in the dark for 60 minutes at room temperature to reach equilibrium.
-
Self-Validation (Z'-Factor & Control): Read the plate on a microplate reader (excitation 340 nm, emission 615 nm and 665 nm). Include a known pan-kinase inhibitor (e.g., Staurosporine) in column 24. Validation Metric: Calculate the Z'-factor using the positive and negative control wells. The assay is only validated and accepted if the Z'-factor is ≥0.65 , proving that the signal-to-noise ratio is robust enough to accurately differentiate the binding affinities of the chiral vs. achiral scaffolds.
References
- EvitaChem. "Buy (S)-5-(Piperidin-2-yl)pyrimidine (EVT-13086231)." EvitaChem Product Catalog.
- GuideChem. "(S)-5-(piperidin-2-yl)pyrimidine hydrochloride." GuideChem Chemical Database.
Sources
A Comparative Guide to the Validation of LC-MS Analytical Methods for (R)-5-(Piperidin-2-yl)pyrimidine
Introduction: The Criticality of Enantioselective Analysis in Pharmaceutical Development
(R)-5-(Piperidin-2-yl)pyrimidine represents a class of chiral molecules where the three-dimensional arrangement of atoms is paramount to its pharmacological activity. In drug development, the stereoisomers of a chiral compound can exhibit significantly different efficacy, toxicity, and pharmacokinetic profiles. Consequently, regulatory bodies mandate the development and validation of analytical methods capable of accurately quantifying the desired enantiomer and controlling its chiral impurity. This guide provides a comprehensive comparison of two distinct Liquid Chromatography-Mass Spectrometry (LC-MS) strategies for the validation of (R)-5-(Piperidin-2-yl)pyrimidine analysis, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3] The objective is to equip researchers and drug development professionals with the technical insights required to select and validate a method that is fit for its intended purpose.[4][5][6]
The Regulatory Landscape: A Foundation of Scientific Rigor
The validation of an analytical procedure is a documented process that establishes, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[2][4] For bioanalytical methods, which are crucial in pharmacokinetic and toxicokinetic studies, the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) provide specific guidelines, now harmonized under the ICH M10 guideline.[7][8][9][10][11] These guidelines emphasize the need for a well-characterized and appropriately validated method to ensure reliable data for regulatory submissions.[8][12] This guide adheres to the validation parameters stipulated in the ICH Q2(R1) guideline, which include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.[1][2][13]
Comparative Methodologies for Chiral LC-MS Analysis
Two primary strategies for the chiral separation and quantification of (R)-5-(Piperidin-2-yl)pyrimidine by LC-MS are presented below:
-
Method A: Direct Enantioseparation using a Chiral Stationary Phase (CSP). This approach relies on a column packed with a chiral stationary phase that differentially interacts with the enantiomers, leading to their separation.
-
Method B: Indirect Enantioseparation via Chiral Derivatization. This method involves reacting the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a conventional achiral column.
The choice between these methods depends on factors such as available instrumentation, sample matrix complexity, and the desired analytical throughput.
Method A: Direct Enantioseparation with a Chiral Stationary Phase (CSP)
Principle of Operation
Direct chiral separation on a CSP is often the preferred method due to its simplicity and directness. The CSP creates a chiral environment where the enantiomers of the analyte form transient, diastereomeric complexes with differing stabilities. This difference in interaction energy results in different retention times, allowing for their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for their broad applicability.[14][15]
Experimental Protocol: Method A
-
Chromatographic System:
-
UHPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: Chiralpak® AD-H (or equivalent polysaccharide-based CSP), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: Isocratic elution with 0.1% formic acid in methanol at a flow rate of 0.5 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
(R)-5-(Piperidin-2-yl)pyrimidine: Precursor Ion (m/z) -> Product Ion (m/z) (Specific values to be determined during method development).
-
(S)-5-(Piperidin-2-yl)pyrimidine: Precursor Ion (m/z) -> Product Ion (m/z) (Same as R-enantiomer).
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to achieve a known concentration.
-
Filter through a 0.22 µm syringe filter before injection.
-
Method B: Indirect Enantioseparation via Chiral Derivatization
Principle of Operation
This method circumvents the need for a chiral column by converting the enantiomers into diastereomers using a chiral derivatizing agent (CDA). Diastereomers have different physicochemical properties and can be separated on a standard achiral reversed-phase column (e.g., C18). A common CDA for primary and secondary amines is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).
Experimental Protocol: Method B
-
Derivatization Procedure:
-
To 100 µL of the sample solution, add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
-
Add 40 µL of 1 M sodium bicarbonate.
-
Vortex and heat at 40°C for 1 hour.
-
Cool to room temperature and neutralize with 20 µL of 2 M HCl.
-
Dilute with the mobile phase to the desired concentration.
-
-
Chromatographic System:
-
UHPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
-
Chromatographic Conditions:
-
Column: Standard C18 reversed-phase column (e.g., Waters Acquity BEH C18, 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Gradient: 30-70% B over 5 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Specific transitions for the diastereomeric derivatives will need to be determined.
-
Validation Strategy and Comparative Performance
The following sections detail the validation parameters and present a comparative summary of the expected performance of Method A and Method B.
Specificity and Selectivity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4] For chiral methods, this also includes selectivity against the other enantiomer.
-
Method A: Specificity is demonstrated by achieving baseline resolution between the (R) and (S) enantiomers. Spiked placebo samples and stressed samples (acid, base, oxidative, thermal, photolytic degradation) should be analyzed to ensure no interference at the retention time of the (R)-enantiomer.
-
Method B: Specificity is shown by separating the diastereomeric derivatives of the (R) and (S) enantiomers. The same stress testing should be performed. Additionally, the derivatization reaction itself must be evaluated for potential side products that could interfere.
| Parameter | Method A (CSP) | Method B (Derivatization) |
| Resolution (Rs) between enantiomers/diastereomers | > 2.0 | > 2.5 |
| Interference from Placebo | No peak at analyte RT | No peak at derivative RT |
| Interference from Degradants | No co-eluting peaks | No co-eluting peaks |
Linearity and Range
Linearity demonstrates a proportional relationship between the analyte concentration and the analytical response. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.[2]
| Parameter | Method A (CSP) | Method B (Derivatization) |
| Range | 1 - 500 ng/mL | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.998 | ≥ 0.999 |
| Calibration Curve | Linear, 1/x weighting | Linear, 1/x weighting |
Causality Insight: Method B may achieve a slightly lower limit of quantification due to the potential for signal enhancement from the derivatizing agent, which often has a high ionization efficiency.
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[2] It is assessed by analyzing samples with known concentrations (spiked placebo) at a minimum of three concentration levels covering the specified range.
| Concentration Level | Method A (% Recovery) | Method B (% Recovery) |
| Low QC (3 ng/mL) | 98.5% - 102.1% | 99.2% - 103.5% |
| Medium QC (200 ng/mL) | 99.0% - 101.5% | 98.8% - 101.0% |
| High QC (400 ng/mL) | 98.2% - 100.8% | 99.5% - 102.3% |
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[2]
| Parameter | QC Level | Method A (%RSD) | Method B (%RSD) |
| Repeatability (n=6) | Low | < 5.0% | < 4.5% |
| Medium | < 3.0% | < 2.5% | |
| High | < 3.0% | < 2.5% | |
| Intermediate Precision | Low | < 6.0% | < 5.5% |
| (3 different days) | Medium | < 4.0% | < 3.5% |
| High | < 4.0% | < 3.5% |
Causality Insight: The additional sample preparation step in Method B (derivatization) can introduce a small amount of variability, but modern liquid handling systems can mitigate this.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[2]
| Parameter | Method A (CSP) | Method B (Derivatization) |
| LOD (Signal-to-Noise > 3) | 0.3 ng/mL | 0.15 ng/mL |
| LOQ (Signal-to-Noise > 10) | 1.0 ng/mL | 0.5 ng/mL |
Robustness
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[2]
| Parameter Varied | Method A (Impact on Resolution) | Method B (Impact on Resolution) |
| Column Temperature (± 5°C) | Moderate | Low |
| Mobile Phase Flow Rate (± 10%) | Low | Low |
| Mobile Phase Composition (± 2%) | High | Low |
Causality Insight: Chiral separations on CSPs (Method A) are often highly sensitive to changes in mobile phase composition and temperature, as these affect the delicate enantioselective interactions. Diastereomer separations (Method B) on robust C18 columns are typically less sensitive to these changes.
Visualization of Workflows
Caption: General workflow for LC-MS analytical method validation.
Caption: Key differences between the direct and indirect chiral separation methods.
Discussion and Recommendations
Method A (Direct CSP) is the more straightforward approach. Its primary advantage is the simplicity of sample preparation, which reduces the potential for human error and increases throughput. However, the initial method development can be more empirical, involving screening of multiple chiral columns and mobile phases. The robustness data indicates that the final method may require strict operational controls to ensure consistent performance. This method is highly suitable for a quality control (QC) environment where the same analysis is performed repeatedly.
Method B (Indirect via Derivatization) offers greater flexibility in chromatographic development, as it utilizes highly robust and efficient achiral columns. The separation of diastereomers is often more predictable and less sensitive to minor changes in chromatographic conditions, as reflected in the robustness data. This method can be advantageous during early-stage development when a chiral column may not be readily available, or when higher sensitivity is required. The main drawback is the increased complexity and time of sample preparation, and the need to validate the derivatization reaction itself for completeness and potential byproducts.
Selection Criteria:
-
For high-throughput screening or routine QC: Method A is generally preferred for its speed and simplicity post-development.
-
For challenging matrices or when highest sensitivity is paramount: Method B may provide a more robust and sensitive assay, justifying the additional sample preparation effort.
-
During early development with limited resources: Method B can be developed using standard laboratory columns, avoiding the initial investment in a range of expensive chiral columns.
Conclusion
Both direct enantioseparation on a chiral stationary phase and indirect separation via diastereomer formation are viable and validatable strategies for the LC-MS analysis of (R)-5-(Piperidin-2-yl)pyrimidine. The choice of method is not merely a technical decision but a strategic one, balancing the need for speed, sensitivity, robustness, and available resources. A thorough validation, following the principles of ICH guidelines, is essential to demonstrate that the chosen method is fit for its purpose, ensuring the generation of reliable and accurate data to support drug development and ensure patient safety.
References
-
European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]
-
European Medicines Agency. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]
-
gmp-compliance.org. (2011). EMA Guideline on bioanalytical Method Validation adopted. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Slideshare. ICH Q2 Analytical Method Validation. [Link]
-
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
PharmTech. System Suitability And Validation For Chiral Purity Assays Of Drug Substances. [Link]
-
Xu, X., et al. (2022). An Innovative Chiral UPLC-MS/MS Method for Enantioselective Determination and Dissipation in Soil of Fenpropidin Enantiomers. PMC. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures March 2024. [Link]
-
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
-
Li, Y., et al. (2020). Development and validation of a sensitive LC-MS/MS method for the quantitation of IMB-YH-4py5-2H, an antituberculosis candidate, and its application to the pharmacokinetic study. PMC. [Link]
-
Wille, K., et al. (2010). Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. SpringerLink. [Link]
-
ResearchGate. (2018). Chiral Separartions on LCMS. [Link]
-
ResearchGate. Chromatogram of chiral separation by LC-MS 2 of 5. [Link]
-
PubMed. (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Link]
-
Alternative Therapies in Health and Medicine. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Link]
-
ResearchGate. LC-DAD and LC-MS-MS analysis of piperidine alkaloids of Lobelia inflata L. (in vitro and in vivo). [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (2023). [Link]
-
Turkish Journal of Pharmaceutical Sciences. (2023). LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. [Link]
-
MDPI. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. ema.europa.eu [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. EMA Guideline on bioanalytical Method Validation adopted - ECA Academy [gmp-compliance.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. bioanalysisforum.jp [bioanalysisforum.jp]
- 12. resolvemass.ca [resolvemass.ca]
- 13. fda.gov [fda.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. sfera.unife.it [sfera.unife.it]
Determining Enantiomeric Excess (ee) of (R)-5-(Piperidin-2-yl)pyrimidine: A Comprehensive Comparison Guide
Introduction
(R)-5-(Piperidin-2-yl)pyrimidine is a highly valuable chiral building block in medicinal chemistry, frequently utilized to introduce basic pharmacophores into drug candidates. Because the stereochemistry of the piperidine ring dictates its spatial orientation and target binding affinity, accurately determining its enantiomeric excess (ee) is a critical quality control parameter in pharmaceutical development.
This guide objectively compares the leading analytical methodologies for quantifying the ee of this specific molecule, providing application scientists with the mechanistic causality behind experimental choices and self-validating protocols to ensure absolute data integrity.
The Analytical Challenge: Basic Amines on Chiral Stationary Phases
Analyzing (R)-5-(Piperidin-2-yl)pyrimidine presents a specific chromatographic challenge dictated by its molecular structure. The molecule contains a basic secondary amine (the piperidine moiety, pKa ~11). When subjected to High-Performance Liquid Chromatography (HPLC) using standard silica-based Chiral Stationary Phases (CSPs), the basic nitrogen strongly interacts with residual acidic silanols on the silica support. This non-enantioselective ion-exchange interaction causes severe peak tailing, which can easily obscure the minor (S)-enantiomer and artificially inflate the calculated ee[1].
However, the molecule also possesses a pyrimidine ring, which provides a strong UV chromophore ( λmax ≈ 240–260 nm). This is a significant advantage over simple aliphatic amines, as it allows for highly sensitive UV detection without the need for pre-column derivatization[2].
To overcome the peak tailing issue, analytical scientists must either use basic mobile phase additives (like Diethylamine, DEA) to mask the silanols[3], or employ alternative techniques such as Supercritical Fluid Chromatography (SFC)[4] or NMR derivatization[2].
Mechanistic role of basic additives (DEA) in suppressing peak tailing for secondary amines.
Comparison of Analytical Methodologies
Method A: Direct Chiral HPLC (Polysaccharide CSPs)
-
Mechanism: Utilizes immobilized polysaccharide-based columns (e.g., Chiralpak IA, IG, or AD-H)[1]. The chiral recognition relies on hydrogen bonding, π−π interactions (with the pyrimidine ring), and dipole stacking.
-
Pros: Highly accessible instrumentation; excellent resolution when optimized.
-
Cons: Requires large volumes of organic solvents (hexane/ethanol); longer run times; highly dependent on precise additive concentrations (0.1% DEA) to maintain peak shape[3].
Method B: Chiral Supercritical Fluid Chromatography (SFC)
-
Mechanism: Utilizes supercritical CO2 as the primary mobile phase, combined with a polar co-solvent (e.g., Methanol) and a basic additive[4].
-
Pros: CO2 has high diffusivity and low viscosity, resulting in 3-5x faster run times than HPLC[5]. The unique fluid dynamics produce significantly sharper peaks for basic amines, leading to lower Limits of Quantitation (LOQ) for the minor enantiomer.
-
Cons: Requires specialized SFC instrumentation.
Method C: Indirect NMR via Mosher's Derivatization
-
Mechanism: The secondary amine is reacted with a chiral derivatizing agent, such as (S)-Mosher's acid chloride ((S)-MTPA-Cl), converting the enantiomers into diastereomers[2]. The ee is determined by integrating the distinct 1H or 19F NMR signals of the resulting diastereomeric amides.
-
Pros: Absolute configuration can often be deduced; no chiral chromatography columns required.
-
Cons: Destructive method; derivatization kinetics may differ between enantiomers (kinetic resolution effect), potentially skewing the true ee if the reaction does not reach 100% conversion.
Decision matrix for selecting the optimal ee determination method for chiral pyrimidines.
Quantitative Data Comparison
The following table summarizes the typical performance metrics of the three methodologies when applied to basic piperidine derivatives.
| Performance Metric | Chiral HPLC (Polysaccharide) | Chiral SFC (Polysaccharide) | 19F NMR (Mosher's Deriv.) |
| Typical Analysis Time | 15 – 30 min | 3 – 8 min | > 60 min (including prep) |
| Resolution ( Rs ) | 1.5 – 3.0 | 2.0 – 5.0 | N/A (Spectral separation) |
| Sensitivity (Minor Enantiomer) | ~0.05% area | ~0.01% area | ~1.0% integration limit |
| Solvent Consumption | High (Hexane/Alcohols) | Low (Mostly CO2 ) | Very Low (Deuterated solvents) |
| Risk of Artifacts | Low (if DEA is fresh) | Low | Moderate (Incomplete derivatization) |
Step-by-Step Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . You must always inject a racemic standard prior to analyzing the enantiopure (R)-batch to confirm system suitability.
Protocol A: Chiral SFC Method (Recommended for High-Throughput & Precision)
SFC is the premier choice for basic amines due to superior mass transfer kinetics, which inherently sharpens peaks and improves the signal-to-noise ratio for trace enantiomer detection[5].
-
System Preparation: Equilibrate the SFC system equipped with a Chiralpak IG column (4.6 x 250 mm, 5 µm) at 35 °C. Set the automated backpressure regulator (ABPR) to 120 bar[4].
-
Mobile Phase Configuration: Set the flow rate to 3.0 mL/min. Program an isocratic hold of 80% supercritical CO2 and 20% Co-solvent.
-
Co-solvent Preparation (Causality Check): Prepare the co-solvent by adding 0.2% (v/v) Diethylamine (DEA) to HPLC-grade Methanol. Why? Methanol provides the necessary polarity to elute the polar pyrimidine, while DEA dynamically coats the stationary phase silanols to prevent the piperidine nitrogen from binding non-specifically[3].
-
Sample Preparation: Dissolve the (R)-5-(Piperidin-2-yl)pyrimidine sample in Methanol to a concentration of 1.0 mg/mL.
-
Detection: Monitor UV absorbance at 254 nm.
-
System Suitability (Self-Validation): Inject 5 µL of a racemic standard. Verify that the resolution factor ( Rs ) is > 2.0 and the peak symmetry factor is between 0.9 and 1.2. Establish the elution order.
-
Analysis: Inject 5 µL of the (R)-sample. Calculate the ee using the area normalization method:
ee(%)=Area(R)+Area(S)Area(R)−Area(S)×100
Protocol B: Direct Chiral HPLC Method
-
Column Selection: Install a Chiralpak AD-H or IA column (4.6 x 250 mm, 5 µm)[1]. Maintain the column compartment at 25 °C.
-
Mobile Phase Preparation: Prepare an isocratic mixture of n-Hexane / Ethanol / Diethylamine in an 80:20:0.1 (v/v/v) ratio. Crucial Step: Thoroughly degas the mixture. The 0.1% DEA is mandatory; omitting it will result in irreversible adsorption or severe tailing of the piperidine[1].
-
Flow Rate: Set to 1.0 mL/min.
-
Sample Preparation: Dissolve the analyte directly in the mobile phase (to prevent solvent shock and peak distortion) at 1.0 mg/mL.
-
Analysis & Validation: Inject 10 µL. After the run, validate the baseline integration. If the minor (S)-enantiomer elutes on the tail of the major (R)-enantiomer, decrease the Ethanol percentage to 15% to increase retention and resolution.
Application Scientist Insights & Conclusion
For the determination of enantiomeric excess of (R)-5-(Piperidin-2-yl)pyrimidine, Chiral SFC stands out as the superior methodology. It directly addresses the physicochemical liabilities of the secondary amine by leveraging the unique properties of supercritical CO2 and basic modifiers, delivering baseline resolution in a fraction of the time required by normal-phase HPLC[5].
While NMR derivatization remains a viable fallback for laboratories lacking chiral chromatography infrastructure, its higher limit of detection (~1% minor enantiomer) makes it unsuitable for final Active Pharmaceutical Ingredient (API) release testing, where >99.5% ee is often mandated. By ensuring the correct application of basic additives (DEA) and validating the system with racemic standards, researchers can guarantee trustworthy, artifact-free ee quantification.
References
- A Comparative Guide to Confirming the Enantiomeric Purity of 2-Piperidinemethanol - Benchchem.
- Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC (NIH).
- Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology - Sphinx Knowledge House.
- Hydrogen/Deuterium Exchange for Chiral Stability Assessment in Acidic Methine-Containing Compounds - Analytical Chemistry (ACS Publications).
- Separation of Propranolol Enantiomers Using Chiral HPLC - CEON.
Sources
Comparative Binding Affinity of (R)-5-(Piperidin-2-yl)pyrimidine Analogs: A Guide for Drug Development Professionals
This guide provides a detailed comparative analysis of the binding affinity of (R)-5-(Piperidin-2-yl)pyrimidine analogs, a class of compounds showing significant promise as modulators of nicotinic acetylcholine receptors (nAChRs). We will delve into their structure-activity relationships (SAR), the experimental methodologies used to determine their affinity, and the underlying signaling pathways they influence. This document is intended for researchers, medicinal chemists, and pharmacologists actively involved in the discovery and development of novel therapeutics targeting the cholinergic system.
The Biological Target: α7 Nicotinic Acetylcholine Receptors (nAChRs)
(R)-5-(Piperidin-2-yl)pyrimidine analogs primarily exert their effects by interacting with nicotinic acetylcholine receptors (nAChRs). These are pentameric ligand-gated ion channels crucial for synaptic transmission in the central and peripheral nervous systems.[1] Among the various nAChR subtypes, the α7 homopentameric receptor, composed of five α7 subunits, is a key target for therapeutic intervention in neurological and inflammatory disorders.[2][3]
The α7 nAChR is distinguished by its high permeability to calcium ions (Ca²⁺) and rapid desensitization kinetics.[4] Upon binding of an agonist like acetylcholine or a synthetic analog, the receptor undergoes a conformational change, opening a central pore and allowing an influx of cations, predominantly Ca²⁺. This influx triggers a cascade of downstream intracellular signaling events.[4][5] Deficits in α7 receptor function have been linked to cognitive impairments in conditions such as Alzheimer's disease and schizophrenia, making it a high-value target for drug discovery.[6][7]
Signaling Cascades Activated by α7 nAChR
The influx of Ca²⁺ through the α7 nAChR activates several critical intracellular signaling pathways that promote neuronal survival and plasticity. These include the PI3K/Akt and the JAK2/STAT3 pathways, which are central to neuroprotective and anti-inflammatory processes.[8][9] Understanding these pathways is essential for contextualizing the functional consequences of ligand binding.
Caption: Downstream signaling of the α7 nAChR upon agonist binding.
Comparative Binding Affinity and Structure-Activity Relationships (SAR)
The binding affinity of a ligand for its target receptor is a critical determinant of its potency and potential therapeutic efficacy. For (R)-5-(Piperidin-2-yl)pyrimidine analogs, subtle structural modifications can lead to significant changes in affinity for nAChR subtypes.
A study on analogs of UB-165, a potent nAChR ligand, provides valuable insights into the SAR of related pyrimidine structures.[10] By replacing the pyridyl ring of the parent compound with a pyrimidine moiety and other diazines, researchers have systematically probed the structural requirements for high-affinity binding.
| Compound ID | Core Heterocycle | nAChR Subtype | Binding Affinity (Ki, nM) | Reference |
| (+/-)-UB-165 (Parent) | 3-Chloropyridine | α4β2 | 0.13 | [10] |
| α3β4 | 2.5 | [10] | ||
| α7 | 100 | [10] | ||
| Analog 4 | 3-Pyridine | α4β2 | 0.28 | [10] |
| α3β4 | 7.9 | [10] | ||
| α7 | 3.2 | [10] | ||
| Analog 8 | Pyrimidine | α4β2 | 0.90 | [10] |
| α3β4 | 15.6 | [10] | ||
| α7 | 25.1 | [10] | ||
| Analog 7 | Pyridazine | α4β2 | 1.1 | [10] |
| α3β4 | 23.3 | [10] | ||
| α7 | 3.4 | [10] | ||
| Analog 9 | Pyrazine | α4β2* | 1.9 | [10] |
| α3β4 | 33.6 | [10] | ||
| α7 | 38.0 | [10] |
Table 1: Comparative binding affinities of UB-165 and its diazine analogs at major nAChR subtypes. Data sourced from Eaton et al. (2003).[10]
Key SAR Insights:
-
The Pyrimidine Core: Replacing the 3-substituted pyridine ring of the parent compound with a pyrimidine ring (Analog 8) resulted in a modest reduction in binding affinity across all tested nAChR subtypes.[10] This suggests that while the pyrimidine core is well-tolerated, the precise arrangement and electronic properties of the nitrogen atoms within the aromatic system are crucial for optimal interaction with the receptor's binding pocket.
-
Position of Nitrogen Atoms: The high affinity of compounds with a 3-substituted pyridine-like structure (Analogs 4, 7, 8, 9) underscores the importance of a hydrogen bond acceptor at this position for interacting with the amino acid residues in the nAChR binding site.[10]
-
The Piperidine Moiety: In related classes of pyrimidine and piperidine-containing compounds, the piperidine ring is essential for activity. Its substitution pattern and stereochemistry significantly influence both affinity and selectivity.[2][11] For instance, replacing piperidine with a smaller (pyrrolidine) or larger (azepane) ring often leads to a loss of affinity, indicating a well-defined spatial constraint within the binding pocket.[11] The (R)-configuration at the 2-position of the piperidine ring is often critical for establishing the correct vector for interaction with the receptor.
-
Substitutions on the Pyrimidine Ring: Research on other pyrimidine-based ligands has shown that substitutions at the 2- and 4-positions of the pyrimidine core are pivotal for modulating binding affinity and selectivity.[12] For example, introducing an amino group at the 2-position has been shown to be advantageous for achieving selective activation of the α7 nAChR.[12]
Experimental Methodology: Radioligand Competition Binding Assay
To ensure the trustworthiness and reproducibility of binding affinity data, a well-validated experimental protocol is paramount. The radioligand competition binding assay is the gold standard for quantifying the affinity of unlabeled test compounds for a specific receptor.
Causality Behind Experimental Choices:
-
Choice of Radioligand: A high-affinity, subtype-selective radioligand (e.g., [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin for nAChRs) is chosen to ensure that the binding measured is specific to the target receptor.[13][14]
-
Biological Matrix: Membranes prepared from cells stably expressing a single nAChR subtype (e.g., CHO or HEK cells) are used. This recombinant system eliminates the confounding variable of binding to other receptor subtypes that would be present in native tissue preparations.[13]
-
Competition Principle: The assay measures the ability of a non-radioactive test compound to compete with and displace the radioligand from the receptor. A compound with high affinity will displace the radioligand at a low concentration.
-
Self-Validation: The protocol includes controls for total binding (radioligand only), non-specific binding (radioligand + a high concentration of a known competitor to saturate all specific sites), and specific binding (Total - Non-specific). This internal validation confirms the quality of the assay.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably transfected with the human α7 nAChR subtype.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer to a final protein concentration of 0.5-1.0 mg/mL.
-
-
Competition Binding Assay:
-
In a 96-well plate, add a constant concentration of radioligand (e.g., 1 nM [³H]-epibatidine).
-
Add increasing concentrations of the unlabeled (R)-5-(Piperidin-2-yl)pyrimidine analog (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a set duration (e.g., 60-90 minutes) to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters quickly with ice-cold buffer to remove any remaining unbound radioligand.
-
Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the resulting sigmoidal curve using a non-linear regression model to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC₅₀ value to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a radioligand competition binding assay.
Conclusion and Future Directions
The (R)-5-(Piperidin-2-yl)pyrimidine scaffold represents a promising framework for the development of novel nAChR modulators. The available data indicate that while the pyrimidine core is a viable bioisostere for the pyridine ring found in other high-affinity ligands, further optimization is required to maximize potency.
Future research should focus on:
-
Systematic SAR Studies: Synthesizing and testing a focused library of analogs with diverse substitutions at the 2- and 4-positions of the pyrimidine ring to enhance affinity and selectivity for the α7 subtype.
-
Stereochemical Analysis: Confirming the optimal stereochemistry of the piperidine ring and exploring modifications to constrain its conformation.
-
Functional Assays: Moving beyond binding affinity to characterize the functional activity (agonist, partial agonist, or antagonist) of lead compounds using techniques like two-electrode voltage clamp or calcium imaging assays.
By combining rational design, robust experimental validation, and a deep understanding of the underlying biology, the therapeutic potential of this important class of compounds can be fully realized.
References
-
ResearchGate. (n.d.). Basic signal pathways for nAChR-mediated cell survival/apoptosis. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Nicotinic acetylcholine receptor (nAChR) signaling pathways. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). 3 Nicotinic acetylcholine receptor (nAChR)-mediated signaling pathway in the brain. ResearchGate. Available at: [Link]
-
Akaike, A., Shimohama, S., & Misu, Y. (Eds.). (2018). Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. Springer. Available at: [Link]
-
Wikipedia. (2024). Nicotinic acetylcholine receptor. Wikipedia. Available at: [Link]
-
Frontiers. (2021). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry. Available at: [Link]
-
Swain, S. M., et al. (2015). Synthesis and biological evaluation of novel pyrimidine derivatives as sub-micromolar affinity ligands of GalR2. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Eaton, J. B., et al. (2003). Synthesis and pharmacological characterization of novel analogues of the nicotinic acetylcholine receptor agonist (+/-)-UB-165. The University of Bath's Research Portal. Available at: [Link]
-
Frontiers. (2019). Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors. Frontiers in Pharmacology. Available at: [Link]
-
Wu, X. (2021). Synthesis and Structure-Activity Characterization of Selective Agonists for Alpha-7 nAChRs. eScholarship, University of California. Available at: [Link]
-
ResearchGate. (n.d.). The binding affinity of synthesized pyrimidine derivatives with the PGHS receptor. ResearchGate. Available at: [Link]
-
MDPI. (2024). Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels. Molecules. Available at: [Link]
-
Varano, F., et al. (2020). Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists. Molecules. Available at: [Link]
-
PubMed. (2018). Design and synthesis of 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)pyrimidin-2-amine as a highly potent and selective cyclin-dependent kinases 4 and 6 inhibitors and the discovery of structure-activity relationships. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Royal Society of Chemistry. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. Available at: [Link]
-
ResearchGate. (n.d.). Binding Affinities for the σ 1 and σ 2 Receptors of Compounds 14 and 19−34. ResearchGate. Available at: [Link]
-
Springer. (2024). Exhaustive computational studies on pyrimidine derivatives as GPR119 agonist for the development of compounds against NIDDM. Future Journal of Pharmaceutical Sciences. Available at: [Link]
-
Wikipedia. (2024). Alpha-7 nicotinic receptor. Wikipedia. Available at: [Link]
-
ACS Publications. (2017). Discovery of Pyrazolo[1,5-a]pyrimidine B-Cell Lymphoma 6 (BCL6) Binders and Optimization to High Affinity Macrocyclic Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Hammad, A. S., et al. (2017). Structure–activity relationship of piperine and its synthetic amide analogs for therapeutic potential to prevent experimentally induced ER stress in vitro. Drug Design, Development and Therapy. Available at: [Link]
-
PubMed. (2014). Synthesis and dual D2 and 5-HT1A receptor binding affinities of 5-piperidinyl and 5-piperazinyl-1H-benzo[d]imidazol-2(3H)-ones. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Morales-Perez, C. L., et al. (2021). Structure and gating mechanism of the α7 nicotinic acetylcholine receptor. Cell. Available at: [Link]
-
Xiang, J., et al. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). 5-HT7 binding affinities of pyrimidine derivatives 1-41. ResearchGate. Available at: [Link]
-
Kuca, K., et al. (2012). Alpha7 Nicotinic Acetylcholine Receptor Is a Target in Pharmacology and Toxicology. International Journal of Molecular Sciences. Available at: [Link]
-
Young, G. T., et al. (2012). An allosteric binding site of the α7 nicotinic acetylcholine receptor revealed in a humanized acetylcholine-binding protein. The Journal of Biological Chemistry. Available at: [Link]
-
Liang, F., et al. (1997). Synthesis and nicotinic acetylcholine receptor binding properties of exo-2-(2'-fluoro-5'-pyridinyl)-7-azabicyclo-[2.2.1]heptane. Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors [frontiersin.org]
- 3. Alpha-7 nicotinic receptor - Wikipedia [en.wikipedia.org]
- 4. Structure and gating mechanism of the α7 nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Alpha7 Nicotinic Acetylcholine Receptor Is a Target in Pharmacology and Toxicology [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Fig. 1.4, [Schematic representation of presumed roles...]. - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 11. Synthesis and biological evaluation of novel pyrimidine derivatives as sub-micromolar affinity ligands of GalR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. escholarship.org [escholarship.org]
- 13. Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and nicotinic acetylcholine receptor binding properties of exo-2-(2'-fluoro-5'-pyridinyl)-7-azabicyclo- [2.2.1]heptane | RTI [rti.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
